m-PEG24-azide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
1-azido-2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H99N3O24/c1-53-4-5-55-8-9-57-12-13-59-16-17-61-20-21-63-24-25-65-28-29-67-32-33-69-36-37-71-40-41-73-44-45-75-48-49-76-47-46-74-43-42-72-39-38-70-35-34-68-31-30-66-27-26-64-23-22-62-19-18-60-15-14-58-11-10-56-7-6-54-3-2-51-52-50/h2-49H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZZSJVSWGGAHCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H99N3O24 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1114.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of m-PEG24-azide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physicochemical properties, characterization, and applications of methoxy-poly(ethylene glycol)24-azide (m-PEG24-azide). This monodisperse PEG linker is a critical tool in bioconjugation, drug delivery, and the development of advanced therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
Core Physicochemical Properties
This compound is a hydrophilic linker characterized by a discrete chain length of 24 ethylene (B1197577) glycol units, terminating in a methoxy (B1213986) group at one end and a reactive azide (B81097) group at the other. This defined structure ensures batch-to-batch consistency and reproducibility in conjugation protocols.[1][2]
| Property | Value | Reference(s) |
| Molecular Formula | C49H99N3O24 | [3] |
| Molecular Weight | 1114.33 g/mol | [3] |
| Appearance | White to off-white solid or viscous liquid | [1] |
| Purity | Typically ≥95% | [4] |
| Solubility | Soluble in water and common organic solvents (e.g., DMSO, DMF, dichloromethane) | [1] |
| Storage Conditions | Store at -20°C, desiccated. | [1] |
Experimental Protocols for Characterization
Accurate characterization of this compound is crucial for its effective use. The following are typical protocols for its analysis.
Synthesis of this compound
The synthesis of this compound is generally achieved through a two-step process starting from m-PEG24-alcohol. The terminal hydroxyl group is first converted to a good leaving group, such as a mesylate, which is then displaced by an azide nucleophile.
Step 1: Mesylation of m-PEG24-alcohol
-
Dissolve m-PEG24-alcohol (1 equivalent) in anhydrous dichloromethane (B109758) (DCM) under an inert atmosphere (e.g., argon or nitrogen).
-
Add triethylamine (B128534) (1.5 equivalents) and cool the mixture to 0°C.
-
Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure to yield m-PEG24-mesylate.
Step 2: Azidation of m-PEG24-mesylate
-
Dissolve the crude m-PEG24-mesylate (1 equivalent) in dimethylformamide (DMF).
-
Add sodium azide (5 equivalents) to the solution.
-
Heat the reaction mixture to 60-80°C and stir for 12-24 hours.
-
Monitor the reaction by TLC or FTIR for the disappearance of the mesylate and the appearance of the azide peak.
-
After cooling to room temperature, dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate (B1210297) or DCM).
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure this compound.
Diagram of the Synthesis of this compound
Caption: Synthetic pathway for this compound.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) is used to confirm the structure of this compound.
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Typical Chemical Shifts (δ, ppm):
-
3.64 ppm (s, ~92H): This large singlet corresponds to the repeating ethylene glycol protons (-O-CH₂-CH₂-O-).[5]
-
3.38 ppm (s, 3H): Singlet for the terminal methoxy group protons (CH₃-O-).[5]
-
3.39 ppm (t, 2H): A triplet corresponding to the methylene (B1212753) protons adjacent to the azide group (-CH₂-N₃). Note that this peak may be partially obscured by the main PEG signal and its ¹³C satellites, especially on lower field instruments.[6]
-
FTIR Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and effective method to confirm the presence of the azide functional group.
-
Sample Preparation: A thin film of the neat compound can be prepared on a salt plate (e.g., NaCl or KBr), or the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
-
Key Vibrational Band:
-
~2100 cm⁻¹: A strong, sharp absorption band characteristic of the asymmetric stretching vibration of the azide group (-N₃).[7] This peak is a key diagnostic feature.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is employed to determine the purity of this compound. Due to the lack of a strong UV chromophore in the PEG chain, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is often used.[8]
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would be to start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detector: ELSD or CAD.
-
Expected Result: A single major peak corresponding to the monodisperse this compound.
Applications and Experimental Workflows
The primary application of this compound is in bioconjugation via "click chemistry."
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This highly efficient and specific reaction forms a stable triazole linkage between the azide group of this compound and a terminal alkyne on a target molecule.
-
Materials:
-
Alkyne-functionalized molecule (1 equivalent)
-
This compound (1.1-1.5 equivalents)
-
Copper(II) sulfate (CuSO₄) (0.1 equivalents)
-
Sodium ascorbate (B8700270) (0.5 equivalents)
-
Solvent (e.g., a mixture of t-BuOH and water, or DMF)
-
-
Protocol:
-
Dissolve the alkyne-functionalized molecule and this compound in the chosen solvent.
-
Prepare fresh stock solutions of CuSO₄ and sodium ascorbate in water.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon) for 15-30 minutes.
-
Add the CuSO₄ solution to the reaction mixture, followed by the sodium ascorbate solution to initiate the reaction.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction progress by TLC, LC-MS, or FTIR (disappearance of the azide peak at ~2100 cm⁻¹).
-
Upon completion, purify the conjugate using an appropriate method, such as dialysis, size-exclusion chromatography, or preparative HPLC.
-
Diagram of the CuAAC "Click Chemistry" Workflow
Caption: General workflow for a CuAAC reaction.
Synthesis of PROTACs
This compound is frequently used as a linker in the synthesis of PROTACs to connect a target protein ligand to an E3 ligase ligand.
-
Strategy: A common strategy involves synthesizing an alkyne-functionalized E3 ligase ligand and an azide-functionalized target protein ligand (or vice versa), and then connecting them using a PEG-azide linker via a CuAAC reaction.
-
Example Protocol (Final Click Chemistry Step):
-
Synthesize or obtain the alkyne-functionalized warhead (target protein binder) and the E3 ligase binder.
-
Couple one of these to this compound via an appropriate reaction if it does not already contain the azide functionality.
-
Follow the general CuAAC protocol described in section 3.1 to conjugate the azide-PEG-ligand with the alkyne-ligand.
-
Purify the final PROTAC molecule by preparative HPLC.
-
Characterize the final product using ¹H NMR, LC-MS, and HRMS.
-
Diagram of PROTAC Synthesis using this compound
Caption: PROTAC synthesis via click chemistry.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Difference Between Polymer PEG (Polydisperse PEG) and Monodisperse PEG | AxisPharm [axispharm.com]
- 3. precisepeg.com [precisepeg.com]
- 4. This compound, CAS 89485-61-0 | AxisPharm [axispharm.com]
- 5. rsc.org [rsc.org]
- 6. Synthesis and facile end‐group quantification of functionalized PEG azides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to the Synthesis and Purification of m-PEG24-azide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification methods for methoxy-poly(ethylene glycol)-azide with 24 ethylene (B1197577) glycol units (m-PEG24-azide). This heterobifunctional linker is a critical reagent in bioconjugation and the development of advanced drug delivery systems, including Proteolysis Targeting Chimeras (PROTACs). This document outlines detailed experimental protocols, summarizes key quantitative data, and presents visual workflows to facilitate a thorough understanding of the manufacturing and application of this important compound.
Synthesis of this compound: A Two-Step Approach
The most common and efficient method for the synthesis of this compound proceeds through a two-step process starting from the commercially available m-PEG24-alcohol. The first step involves the activation of the terminal hydroxyl group by conversion to a mesylate, a good leaving group. The second step is a nucleophilic substitution reaction where the mesylate is displaced by an azide (B81097) ion.
Step 1: Mesylation of m-PEG24-alcohol
This initial step converts the terminal hydroxyl group of m-PEG24-alcohol into a highly reactive mesylate ester.
Experimental Protocol:
-
Preparation: An oven-dried flask under an inert atmosphere (e.g., argon or nitrogen) is charged with m-PEG24-alcohol.
-
Dissolution: The PEG alcohol is dissolved in anhydrous dichloromethane (B109758) (DCM).
-
Base Addition: Triethylamine (Et3N) is added to the solution.
-
Cooling: The reaction mixture is cooled to 0°C in an ice bath.
-
Mesylation: Methanesulfonyl chloride (MsCl) is added dropwise to the stirred solution.
-
Reaction: The reaction is allowed to warm to room temperature and stirred for several hours to overnight.
-
Work-up: The reaction mixture is diluted with DCM and washed sequentially with water, dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield m-PEG24-mesylate.
Step 2: Azidation of m-PEG24-mesylate
In the final step, the mesylate group is displaced by an azide group to yield the desired this compound.
Experimental Protocol:
-
Dissolution: The m-PEG24-mesylate from the previous step is dissolved in a suitable solvent such as N,N-dimethylformamide (DMF) or ethanol.
-
Azide Addition: Sodium azide (NaN3) is added to the solution.
-
Reaction: The reaction mixture is heated (typically to 65-85°C) and stirred for several hours to overnight.
-
Work-up: After cooling to room temperature, the reaction mixture is filtered to remove any insoluble salts. The filtrate is concentrated under reduced pressure.
-
Extraction: The residue is redissolved in DCM and washed with water to remove any remaining sodium azide and DMF.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford this compound.
Quantitative Data Summary
The synthesis of this compound is generally a high-yielding process. The following table summarizes typical quantitative data for the synthesis and the final product specifications from commercial suppliers.
| Parameter | Step 1: Mesylation | Step 2: Azidation | Final Product (Commercial) |
| Typical Yield | >95% | >90% | - |
| Purity | - | - | ≥95% to >96%[1][2] |
| Molecular Weight | - | - | 1114.33 g/mol [1] |
| Molecular Formula | C50H102O27S | C49H99N3O24 | C49H99N3O24[1][2] |
Purification Methods
Purification of the intermediate and final product is crucial to ensure high purity for subsequent applications.
Aqueous Work-up and Extraction
As described in the protocols above, a standard aqueous work-up is effective for removing water-soluble impurities such as salts and residual solvents like DMF.
Precipitation
Precipitation is a common method for purifying PEG compounds. After the reaction and initial work-up, the crude product can be dissolved in a minimal amount of a good solvent (e.g., DCM) and then precipitated by adding a large volume of a poor solvent (e.g., diethyl ether or cold isopropanol). This process is often repeated to enhance purity.
Column Chromatography
For challenging purifications or to remove closely related impurities, column chromatography can be employed.
-
Stationary Phase: Silica gel is a common choice.
-
Mobile Phase: A gradient elution system is typically used, starting with a less polar solvent and gradually increasing the polarity. Common solvent systems include dichloromethane/methanol or chloroform/methanol gradients. The specific gradient will depend on the polarity of the impurities to be removed.
High-Performance Liquid Chromatography (HPLC)
For achieving very high purity, preparative reversed-phase HPLC (RP-HPLC) can be utilized.
-
Column: A C18 column is typically used for the separation of PEG compounds.
-
Mobile Phase: A gradient of water and acetonitrile, often with an additive like 0.1% trifluoroacetic acid (TFA) or formic acid, is commonly employed.
-
Detection: Detection can be achieved using an evaporative light scattering detector (ELSD) or by UV absorbance if the PEG is derivatized with a UV-active group.
Experimental Workflows and Applications
This compound is a versatile linker primarily used in bioconjugation via "click chemistry" and in the construction of PROTACs.
Synthesis and Purification Workflow
The overall process for synthesizing and purifying this compound is depicted below.
References
In-Depth Technical Guide to m-PEG24-azide: Structure, Properties, and Applications in Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of methoxy-polyethylene glycol (24)-azide (m-PEG24-azide), a discrete PEG (dPEG®) linker widely utilized in the fields of bioconjugation, drug delivery, and proteomics. We will delve into its chemical structure, molecular weight, and key physicochemical properties. This guide will further explore its primary application in "click chemistry" for the stable conjugation of molecules and detail its role in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols and visual diagrams of relevant biological pathways and experimental workflows are provided to facilitate its practical implementation in a research and development setting.
Core Properties of this compound
This compound is a high-purity, monodisperse polyethylene (B3416737) glycol derivative that features a methoxy (B1213986) group at one terminus and an azide (B81097) functional group at the other, connected by a 24-unit ethylene (B1197577) glycol chain. This structure imparts a unique combination of hydrophilicity, biocompatibility, and specific reactivity, making it an invaluable tool for researchers.
Chemical Structure and Molecular Weight
The chemical structure of this compound is characterized by its defined chain length, which distinguishes it from polydisperse PEG polymers. This monodispersity ensures batch-to-batch consistency and precise control over the linker length in bioconjugation strategies.
| Property | Value | Source(s) |
| Molecular Formula | C49H99N3O24 | [1] |
| Molecular Weight | 1114.3 g/mol | [1] |
| CAS Number | 89485-61-0 | [1] |
| Appearance | White to off-white solid or viscous oil | |
| Solubility | Soluble in water and most organic solvents |
Key Features and Advantages
The distinct features of this compound offer several advantages in the design of complex biomolecules:
-
Hydrophilicity: The polyethylene glycol backbone significantly enhances the aqueous solubility of conjugated molecules, which is particularly beneficial for hydrophobic drugs or peptides.
-
Biocompatibility: PEG is well-known for its low immunogenicity and antigenicity, often imparting "stealth" properties to conjugated therapeutics, which can lead to longer circulation times in vivo.
-
Defined Linker Length: The precise length of the 24-unit PEG chain allows for meticulous control over the distance between conjugated moieties, a critical factor in applications like PROTAC design where spatial orientation is key for efficacy.
-
Specific Reactivity: The terminal azide group provides a specific handle for covalent modification via "click chemistry," a set of highly efficient and bioorthogonal reactions.
Applications in Bioconjugation via Click Chemistry
The primary utility of this compound lies in its application as a linker in bioconjugation, predominantly through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This reaction forms a stable triazole linkage between the azide-functionalized PEG linker and an alkyne-containing molecule.
General Principles of Click Chemistry
Click chemistry refers to reactions that are high-yielding, wide in scope, create no or only inoffensive byproducts, are stereospecific, and require simple reaction conditions and product isolation.[2] The CuAAC reaction between an azide and a terminal alkyne is the most prominent example and is widely used to connect different molecular building blocks.[3][4]
Experimental Workflow for a Typical Click Chemistry Reaction
The following diagram illustrates a generalized workflow for conjugating an alkyne-modified molecule to this compound.
Caption: General workflow for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Role in Advanced Therapeutics
This compound serves as a critical component in the design and synthesis of sophisticated therapeutic modalities, including Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).
PROTACs: Hijacking the Ubiquitin-Proteasome System
PROTACs are heterobifunctional molecules that simultaneously bind to a target protein of interest (POI) and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of the POI by the proteasome.[5][6][7] The linker connecting the POI-binding and E3 ligase-binding moieties is crucial for the formation of a stable and productive ternary complex.
The defined length and flexibility of the this compound linker allow for precise optimization of the distance and orientation between the two binding ligands, which is a key determinant of PROTAC efficacy.
The following diagram illustrates the catalytic mechanism of action of a PROTAC molecule.
Caption: Catalytic cycle of PROTAC-mediated protein degradation.
Antibody-Drug Conjugates (ADCs): Targeted Chemotherapy
ADCs are a class of targeted therapies designed to deliver a potent cytotoxic agent directly to cancer cells by linking it to a monoclonal antibody that specifically recognizes a tumor-associated antigen.[8][9] The linker plays a critical role in the stability of the ADC in circulation and the efficient release of the payload at the target site.
This compound can be used to conjugate the cytotoxic payload to the antibody, often through a click chemistry reaction with an alkyne-modified payload. The hydrophilic PEG chain can help to mitigate the aggregation often caused by hydrophobic drug payloads and improve the overall pharmacokinetic profile of the ADC.
The following diagram outlines the targeted delivery and mechanism of action of an Antibody-Drug Conjugate.
Caption: Mechanism of action for an Antibody-Drug Conjugate (ADC).
Application in Photodynamic Therapy (PDT)
PEGylated porphyrins, which can be synthesized using this compound, are promising photosensitizers for photodynamic therapy (PDT), a non-invasive cancer treatment.[10][11] In PDT, a photosensitizer is administered and accumulates in tumor tissue. Upon irradiation with light of a specific wavelength, the photosensitizer generates reactive oxygen species (ROS), such as singlet oxygen, which induce oxidative stress and lead to cancer cell death.[11] The PEG chains enhance the water solubility and tumor accumulation of the porphyrin photosensitizer.
Signaling Pathway of PDT-Induced Apoptosis
The following diagram illustrates the general signaling pathway initiated by ROS production during photodynamic therapy, leading to apoptosis.
Caption: Simplified signaling pathway of photodynamic therapy-induced apoptosis.
Experimental Protocols
The following tables provide generalized protocols for the synthesis of a PROTAC using a PEG linker via click chemistry and a protocol for antibody conjugation. These should be considered starting points, and optimization will likely be required for specific applications.
Protocol: PROTAC Synthesis via CuAAC using this compound
| Step | Procedure | Notes |
| 1. Reagent Preparation | - Dissolve the alkyne-functionalized protein of interest (POI) ligand in a suitable solvent (e.g., DMF or DMSO).- Dissolve this compound in the same solvent.- Prepare stock solutions of Copper(II) sulfate (CuSO4) in water, Sodium Ascorbate in water (prepare fresh), and a copper-chelating ligand (e.g., THPTA) in water. | Ensure all reagents are of high purity. Anhydrous solvents should be used if reactants are sensitive to moisture. |
| 2. Reaction Setup | - In a reaction vial, combine the alkyne-functionalized POI ligand and a slight molar excess (e.g., 1.1 equivalents) of this compound.- Add the THPTA ligand solution, followed by the CuSO4 solution. The mixture should be vortexed gently. | The reaction is typically run in a solvent system like t-BuOH/water or DMSO. |
| 3. Reaction Initiation | - Add the freshly prepared sodium ascorbate solution to the reaction mixture to reduce Cu(II) to the catalytic Cu(I) species. | The reaction is typically carried out at room temperature. |
| 4. Monitoring and Workup | - Monitor the reaction progress using LC-MS or TLC.- Once the reaction is complete, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the copper catalyst and other water-soluble reagents. | |
| 5. Purification | - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.- Purify the crude product by flash column chromatography or preparative HPLC to obtain the purified POI-linker conjugate. | |
| 6. Second Coupling | - The purified POI-linker conjugate can then be coupled to the E3 ligase ligand using standard methods, such as amide bond formation if the other end of the linker has a carboxylic acid, or another click reaction if it has a second orthogonal reactive group. | This step will depend on the specific chemistry of the E3 ligase ligand being used. |
Protocol: Antibody Conjugation using this compound (via an NHS ester intermediate)
This protocol assumes the antibody is first modified with a linker containing an NHS ester and an alkyne, followed by a click reaction with this compound.
| Step | Procedure | Notes |
| 1. Antibody Preparation | - Prepare the antibody in a suitable buffer (e.g., PBS, pH 7.4). The concentration should typically be in the range of 1-10 mg/mL. | Ensure the buffer does not contain primary amines (e.g., Tris) that would compete with the NHS ester reaction. |
| 2. Alkyne Modification | - Dissolve an alkyne-PEGn-NHS ester in anhydrous DMSO to make a stock solution.- Add a 10-20 fold molar excess of the alkyne-PEGn-NHS ester to the antibody solution while gently vortexing.- Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. | The degree of labeling can be controlled by adjusting the molar ratio of the NHS ester to the antibody. |
| 3. Removal of Excess Linker | - Remove the unreacted alkyne-PEGn-NHS ester using a desalting column, dialysis, or tangential flow filtration, exchanging the buffer back to PBS. | This step is crucial to prevent the unreacted linker from interfering with the subsequent click reaction. |
| 4. Click Reaction | - To the alkyne-modified antibody, add a molar excess of this compound.- Add the copper catalyst system (CuSO4 and a ligand like THPTA) and the reducing agent (sodium ascorbate) as described in the PROTAC synthesis protocol. | The reaction conditions should be optimized to ensure efficient conjugation without denaturing the antibody. |
| 5. Purification | - Purify the final antibody-PEG-azide conjugate using size exclusion chromatography (SEC) to remove the excess this compound and reaction components. | |
| 6. Characterization | - Characterize the final conjugate by methods such as UV-Vis spectroscopy (to determine the degree of labeling if a chromophore is involved), mass spectrometry, and functional assays to confirm that the antibody retains its binding affinity. |
Conclusion
This compound is a versatile and powerful tool for researchers in drug development and the life sciences. Its well-defined structure, hydrophilicity, and specific reactivity via click chemistry enable the precise construction of complex bioconjugates, from targeted therapeutics like ADCs and PROTACs to advanced materials for diagnostics and imaging. The experimental protocols and pathway diagrams provided in this guide serve as a foundation for the rational design and implementation of this compound in a variety of research applications. As the field of targeted therapies continues to evolve, the importance of well-characterized and versatile linkers like this compound will undoubtedly continue to grow.
References
- 1. This compound, 89485-61-0 | BroadPharm [broadpharm.com]
- 2. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 3. broadpharm.com [broadpharm.com]
- 4. Click Chemistry Reagents/Tools, Azide, Alkyne, DBCO, BCN PEG - Biochempeg [biochempeg.com]
- 5. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biopharma PEG Provides PEG Derivatives Used As PROTAC Linker [clinicalresearchnewsonline.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Proven Strategy of Targeted Therapy: Antibody Drug Conjugates in Cancer Treatment - Advanced Practice Providers Oncology Summit - APPOS [apponcologysummit.org]
- 9. Antibody drug conjugates as targeted cancer therapy: past development, present challenges and future opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. iris.unict.it [iris.unict.it]
mechanism of action of m-PEG24-azide in click chemistry
An In-depth Technical Guide to the Mechanism of Action of m-PEG24-azide in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of this compound, a key reagent in the field of bioconjugation and drug development. We delve into the fundamental principles of its mechanism of action within the framework of "click chemistry," with a particular focus on the widely utilized Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the bioorthogonal Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This document details the physicochemical properties of this compound, presents its reaction kinetics, and offers detailed experimental protocols for its application. Through illustrative diagrams and structured data, this guide serves as an essential resource for professionals seeking to leverage this versatile PEG linker in their research and development endeavors.
Introduction to this compound
This compound is a high-purity, monodisperse polyethylene (B3416737) glycol (PEG) derivative that has become an invaluable tool in chemical biology and pharmaceutical sciences.[1][2] Structurally, it consists of a chain of 24 ethylene (B1197577) glycol units, capped at one end with a chemically inert methoxy (B1213986) ("m") group and functionalized at the other end with a highly reactive azide (B81097) (-N₃) group.[1] The PEG component imparts excellent aqueous solubility and biocompatibility, which can enhance the pharmacokinetic properties of conjugated molecules by increasing hydrodynamic volume, improving stability, and reducing immunogenicity.[3][4]
The terminal azide group is the cornerstone of this compound's utility, enabling its participation in "click chemistry" reactions. This term describes a class of reactions that are rapid, high-yielding, and highly specific, proceeding under mild, often aqueous, conditions with no or minimal byproducts.[5] Specifically, the azide group of this compound reacts with alkyne-containing molecules to form a stable triazole ring, a bio-inert linkage that mimics an amide bond.[6] This allows for the precise and efficient covalent ligation of this compound to a vast array of biomolecules and surfaces.
Physicochemical and Reactive Properties
The defined structure and properties of this compound make it a reliable and reproducible reagent for conjugation applications.
| Property | Value | Reference(s) |
| Chemical Formula | C₄₉H₉₉N₃O₂₄ | [1] |
| Molecular Weight (MW) | ~1114.3 g/mol | |
| Purity | Typically >95% | [2] |
| Appearance | White solid or viscous oil | [1] |
| Solubility | Water, Methylene chloride, Acetonitrile, DMSO, DMF | [1] |
| Reactive Group | Azide (-N₃) | [2] |
| Reactive Towards | Terminal Alkynes, BCN, DBCO | [2][7] |
| Storage Conditions | -20°C, under an inert atmosphere to prevent moisture exposure | [1][2] |
Mechanism of Action in Click Chemistry
This compound is primarily utilized in two major classes of azide-alkyne cycloaddition reactions: the copper-catalyzed (CuAAC) and the strain-promoted (SPAAC) variants.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the prototypical click reaction, renowned for its efficiency and high reaction rates.[8][9] It involves the reaction between the terminal azide of this compound and a terminal alkyne in the presence of a copper(I) catalyst to regioselectively produce a stable 1,4-disubstituted 1,2,3-triazole.[9][10]
The catalytic cycle proceeds through several key steps:
-
Formation of Copper(I) Acetylide: The Cu(I) catalyst first coordinates with the terminal alkyne, increasing its acidity and facilitating the formation of a copper acetylide intermediate.[10]
-
Complex Formation: The azide group of this compound then coordinates to the copper center of the acetylide complex. This brings the two reactive partners into close proximity and optimal orientation.[10]
-
Cycloaddition: A [3+2] cycloaddition occurs, leading to the formation of a six-membered copper-containing triazolide ring intermediate. This is the rate-determining step of the reaction.[10]
-
Protonolysis and Catalyst Regeneration: The intermediate undergoes rapid protonolysis (typically from a solvent like water) to yield the final 1,4-triazole product and regenerate the Cu(I) catalyst, allowing it to re-enter the catalytic cycle.
Due to the thermodynamic instability of Cu(I), which can easily oxidize to the inactive Cu(II) state, the reaction is typically performed using a Cu(II) salt (e.g., CuSO₄) with a reducing agent (e.g., sodium ascorbate) to generate Cu(I) in situ.[11] A stabilizing ligand, such as TBTA (tris-(benzyltriazolylmethyl)amine) or the water-soluble THPTA (tris-(3-hydroxypropyltriazolylmethyl)amine), is often included to protect the Cu(I) from oxidation and increase reaction efficiency.[11][12]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
While highly efficient, the cytotoxicity of the copper catalyst limits the application of CuAAC in living systems.[6] SPAAC was developed as a bioorthogonal alternative that eliminates the need for a metal catalyst.[8][13]
The mechanism of SPAAC relies on using a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), instead of a terminal alkyne.[7][13] The high ring strain of these molecules significantly lowers the activation energy of the cycloaddition reaction with an azide. The reaction proceeds via a concerted [3+2] dipolar cycloaddition mechanism, forming a stable triazole linkage without the need for any auxiliary reagents.[8] This makes SPAAC an ideal choice for in vivo bioconjugation and labeling studies where toxicity is a concern.[14]
Quantitative Data: CuAAC vs. SPAAC
The choice between CuAAC and SPAAC depends heavily on the specific application, with key differences in reaction kinetics and biocompatibility.
| Parameter | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) | Reference(s) |
| Reaction Rate | Fast (k ≈ 10 to 10⁴ M⁻¹s⁻¹) | Moderate (k ≈ 10⁻³ to 1 M⁻¹s⁻¹) | [8] |
| Catalyst | Required (Cu(I)) | Not required | [8][13] |
| Biocompatibility | Limited in vivo due to copper cytotoxicity | Excellent; widely used for live-cell labeling | [6][14] |
| Reagents | Azide + Terminal Alkyne | Azide + Strained Alkyne (e.g., DBCO, BCN) | [7][8] |
| Selectivity | High; produces 1,4-regioisomer exclusively | High; produces a mixture of regioisomers (less of a concern in bioconjugation) | [9][13] |
Experimental Protocol: Protein Conjugation via CuAAC
This section provides a representative protocol for conjugating this compound to an alkyne-modified protein. This protocol should be optimized for specific proteins and applications.
Materials
-
Alkyne-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)
-
Click Catalyst Solution Components:
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 50 mM in water)
-
THPTA ligand stock solution (e.g., 100 mM in water)
-
Sodium Ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared)
-
-
Purification system (e.g., spin desalting columns or dialysis cassettes)
Protocol Steps
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Immediately before use, prepare the Sodium Ascorbate solution.
-
-
Catalyst Pre-complexation:
-
Click Reaction:
-
To your alkyne-modified protein solution (e.g., 100 µL at 1-5 mg/mL), add the desired molar excess of the this compound stock solution (typically 10-20 fold excess). Mix gently.
-
Add the pre-complexed catalyst solution to the protein-azide mixture to achieve a final copper concentration of approximately 1 mM.[14]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.[14] Vortex gently to mix.
-
-
Incubation:
-
Incubate the reaction mixture for 1-4 hours at room temperature, protected from light.
-
-
Purification:
-
Remove excess reagents and catalyst by passing the reaction mixture through a spin desalting column or by dialysis against an appropriate buffer.
-
-
Analysis:
-
Confirm successful conjugation using SDS-PAGE (a shift in molecular weight should be visible) and/or mass spectrometry.
-
Conclusion
This compound is a powerful and versatile reagent for researchers, scientists, and drug development professionals. Its well-defined structure, coupled with the efficiency and specificity of click chemistry, enables the precise and robust conjugation of a PEG moiety to a wide range of molecules. The ability to participate in both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) reactions provides flexibility for both in vitro and in vivo applications. Understanding the distinct mechanisms, advantages, and protocols associated with this reagent is crucial for its successful implementation in developing advanced therapeutics, diagnostics, and research tools.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. This compound, 89485-61-0 | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. labinsights.nl [labinsights.nl]
- 5. eijppr.com [eijppr.com]
- 6. Bioconjugation application notes [bionordika.fi]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. On the Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. confluore.com [confluore.com]
- 13. New breakthroughs in click chemistry series product | Biopharma PEG [biochempeg.com]
- 14. benchchem.com [benchchem.com]
Navigating the Synthesis Frontier: A Technical Guide to the Safe Handling and Application of m-PEG24-azide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety protocols, handling procedures, and experimental applications of m-PEG24-azide, a critical reagent in bioconjugation and drug development. Adherence to these guidelines is paramount to ensure laboratory safety and the integrity of experimental outcomes.
Section 1: Chemical and Physical Properties
This compound is a monodisperse polyethylene (B3416737) glycol (PEG) derivative containing a terminal methoxy (B1213986) group and a reactive azide (B81097) moiety. The PEG linker enhances aqueous solubility and provides a flexible spacer in bioconjugation applications.[1][2][3]
| Property | Value | Source |
| Chemical Formula | C49H99N3O24 | [1] |
| Molecular Weight | 1114.32 g/mol | [4] |
| CAS Number | 89485-61-0 | |
| Appearance | White to off-white solid or liquid mixture | MedChemExpress |
| Purity | Typically >95% | |
| Solubility | Soluble in water, DMSO, DMF, methylene (B1212753) chloride, and acetonitrile. | Vector Labs |
| Storage | Store at -20°C in a dry, inert atmosphere. Allow to warm to room temperature before opening. | BroadPharm, Vector Labs |
Section 2: Safety and Hazard Information
Organic azides are energetic compounds that require careful handling to prevent accidental decomposition. While the long PEG chain in this compound significantly improves its stability compared to smaller organic azides, adherence to safety protocols is non-negotiable.
Hazard Identification and Classification
-
Acute toxicity, Oral (Category 4), H302: Harmful if swallowed.
-
Acute aquatic toxicity (Category 1), H400: Very toxic to aquatic life.
-
Chronic aquatic toxicity (Category 1), H410: Very toxic to aquatic life with long lasting effects.
It is prudent to handle this compound with the same level of caution. The primary hazards are associated with the azide group, which can be toxic and potentially explosive under certain conditions.
General Handling Precautions
All personnel must be trained in the safe handling of azides. The following are general guidelines:
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves (e.g., nitrile).
-
Ventilation: Handle this compound in a well-ventilated chemical fume hood, especially when handling the solid or preparing solutions.
-
Avoid Incompatible Materials:
-
Acids: Contact with acids can form the highly toxic and explosive hydrazoic acid.
-
Metals: Avoid contact with heavy metals (e.g., copper, lead, silver, mercury) and their salts, as this can form highly shock-sensitive and explosive metal azides. Use non-metal spatulas and equipment.
-
Oxidizing and Reducing Agents: Keep away from strong oxidizing and reducing agents.
-
Halogenated Solvents: Avoid concentrating mixtures of azides in halogenated solvents like dichloromethane (B109758) or chloroform.
-
-
Heat and Friction: Avoid heating the compound unnecessarily or subjecting it to shock or friction.
-
Spills: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and collect for proper disposal. Do not use metal implements for cleanup.
Section 3: Experimental Protocols
This compound is primarily used in "click chemistry" for the conjugation of molecules. The two main types of reactions are Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This reaction involves the use of a copper(I) catalyst to form a stable triazole linkage between the azide and a terminal alkyne.
Materials:
-
Alkyne-containing molecule
-
This compound
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Copper(I)-stabilizing ligand (e.g., THPTA or TBTA)
-
Reaction buffer (e.g., phosphate-buffered saline, PBS)
-
Solvent for dissolving reagents (e.g., DMSO, DMF)
Protocol:
-
Preparation of Stock Solutions:
-
Prepare a 100 mM stock solution of CuSO4 in deionized water.
-
Prepare a 200 mM stock solution of the THPTA ligand in deionized water.
-
Freshly prepare a 100 mM stock solution of sodium ascorbate in deionized water immediately before use.
-
Dissolve the alkyne-containing molecule and this compound in a suitable solvent (e.g., DMSO or the reaction buffer) to achieve the desired concentrations.
-
-
Reaction Setup:
-
In a reaction vessel, combine the alkyne-containing molecule and this compound (typically a 1:1.1 to 1:1.5 molar ratio of alkyne to azide).
-
Add the reaction buffer to achieve the desired final concentration.
-
Add the THPTA ligand solution (typically to a final concentration that is 2-5 times the copper concentration).
-
Add the CuSO4 solution (typically to a final concentration of 0.1 to 1 mM).
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (typically to a final concentration of 1 to 5 mM).
-
-
Reaction and Monitoring:
-
Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. The reaction can be monitored by techniques such as LC-MS or TLC.
-
-
Purification:
-
Once the reaction is complete, the product can be purified using standard techniques such as size-exclusion chromatography, affinity chromatography, or HPLC.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry reaction that utilizes a strained alkyne (e.g., DBCO, BCN) to react with the azide. This is particularly useful for in vivo applications where copper toxicity is a concern.
Materials:
-
Strained alkyne-containing molecule (e.g., DBCO-functionalized protein)
-
This compound
-
Reaction buffer (e.g., PBS)
-
Solvent for dissolving reagents (e.g., DMSO)
Protocol:
-
Preparation of Reagents:
-
Dissolve the strained alkyne-containing molecule in the reaction buffer to the desired concentration.
-
Prepare a stock solution of this compound in a suitable solvent like DMSO.
-
-
Reaction Setup:
-
Add the this compound stock solution to the solution of the strained alkyne-containing molecule. A molar excess of the azide (e.g., 5-20 fold) is often used to ensure efficient conjugation.
-
Ensure the final concentration of the organic solvent (e.g., DMSO) is low (<10%) to prevent denaturation of biomolecules.
-
-
Reaction and Monitoring:
-
Incubate the reaction mixture at room temperature or 37°C for 1-4 hours, or at 4°C for overnight incubation.
-
Monitor the reaction progress using appropriate analytical techniques.
-
-
Purification:
-
Remove excess unreacted this compound and other small molecules by size-exclusion chromatography or dialysis.
-
Section 4: Storage and Disposal
Proper storage and disposal are critical for maintaining the integrity of the reagent and ensuring laboratory and environmental safety.
Storage
-
Store this compound at -20°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).
-
The compound is hygroscopic; care should be taken to limit exposure to moisture.
-
Always allow the container to warm to room temperature before opening to prevent condensation.
-
Stock solutions in dry solvents can be stored at -20°C for several days.
Disposal
-
All waste containing this compound must be disposed of as hazardous chemical waste.
-
Do not dispose of azide-containing waste down the drain. Azides can react with metal pipes (B44673) to form explosive metal azides.
-
Collect all azide-containing waste in a dedicated, clearly labeled waste container.
-
Do not mix azide waste with acidic waste, as this can generate highly toxic and explosive hydrazoic acid.
This guide is intended to provide a framework for the safe and effective use of this compound. Researchers should always consult the specific Safety Data Sheet provided by the supplier and their institution's safety guidelines before commencing any experimental work.
References
Navigating the Handling of m-PEG24-azide: An In-depth Technical Guide to Storage and Stability
For researchers, scientists, and drug development professionals, the integrity of reagents is paramount to the success of their work. This technical guide provides a comprehensive overview of the storage and stability of m-PEG24-azide solutions, a critical PEGylation reagent in bioconjugation and drug delivery. This document synthesizes manufacturer recommendations and scientific principles to ensure the optimal performance and longevity of this valuable compound.
Recommended Storage and Handling
Proper storage is the first line of defense in maintaining the quality of this compound. The primary recommendation from most suppliers is to store the solid material at -20°C in a tightly sealed container, away from light and moisture.[1][2][3] For solutions, the storage conditions are more nuanced and depend on the solvent and the intended duration of storage.
Storage of Solid this compound
| Parameter | Recommendation | Rationale |
| Temperature | -20°C | Minimizes the potential for thermal degradation of both the PEG backbone and the azide (B81097) functional group. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Reduces the risk of oxidative degradation of the polyethylene (B3416737) glycol chain. |
| Light | Amber vial or dark container | Protects the azide group from potential photolytic decomposition. |
| Moisture | Desiccated environment | PEG compounds are often hygroscopic; moisture can lead to hydrolysis and affect handling. |
Storage of this compound Solutions
The stability of this compound in solution is dependent on the solvent, concentration, and storage temperature. For short-term storage, solutions can be kept at 2-8°C for a few days. For longer-term storage, it is advisable to aliquot the solution into working volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
| Solvent | Short-Term Storage (≤ 1 week) | Long-Term Storage (1-6 months) |
| Aqueous Buffers (e.g., PBS, pH 7.4) | 2-8°C | -20°C to -80°C (aliquoted) |
| Organic Solvents (e.g., DMSO, DMF) | 2-8°C | -20°C to -80°C (aliquoted) |
Note: The stability in aqueous solutions can be pH-dependent. It is advisable to maintain a neutral pH to prevent acid- or base-catalyzed hydrolysis of the PEG chain.
Potential Degradation Pathways
Understanding the potential degradation pathways of this compound is crucial for troubleshooting and for designing stability studies. The two primary areas of concern are the polyethylene glycol backbone and the azide functional group.
Degradation of the PEG Backbone
The polyether backbone of PEG is susceptible to oxidative degradation . This process can be initiated by heat, light, and the presence of transition metal ions. The degradation can lead to chain cleavage, resulting in a heterogeneous mixture of lower molecular weight PEG species and the formation of various byproducts, including aldehydes and carboxylic acids.
Caption: Oxidative degradation pathway of the PEG backbone.
Degradation of the Azide Functional Group
The azide group is generally stable under common bioconjugation conditions. However, it can be susceptible to reduction . Strong reducing agents should be avoided in solutions containing this compound. Additionally, exposure to strong acids can lead to the formation of hydrazoic acid, which is volatile and highly toxic.
Caption: Potential reactions involving the azide functional group.
Experimental Protocols for Stability Assessment
To ensure the quality and reliability of this compound solutions for critical applications, it is recommended to perform a stability assessment. A forced degradation study can be a powerful tool to identify potential degradation products and establish stability-indicating analytical methods.[4][5]
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting a forced degradation study on an this compound solution.
Caption: Workflow for a forced degradation study of this compound.
1. Materials and Equipment:
-
This compound
-
Solvents (e.g., HPLC-grade water, PBS, DMSO, DMF)
-
Stress agents (e.g., HCl, NaOH, H₂O₂)
-
HPLC system with UV and/or Mass Spectrometry (MS) detector
-
NMR spectrometer
-
Calibrated pH meter
-
Temperature-controlled chambers/water baths
-
Photostability chamber
2. Procedure:
-
Sample Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1-10 mg/mL) in the solvent of interest.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Stress: Mix the stock solution with an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep at room temperature.
-
Thermal Stress: Incubate the stock solution at 80°C.
-
Photostability: Expose the stock solution to light conditions as specified in ICH guideline Q1B.
-
-
Time-Point Sampling: Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours). For the acid and base hydrolysis samples, neutralize the solution immediately upon sampling.
-
Analysis: Analyze the samples by a suitable analytical method.
Analytical Methods for Stability Assessment
A stability-indicating analytical method is one that can accurately and precisely measure the active ingredient without interference from degradation products, process impurities, or other potential components.
1. High-Performance Liquid Chromatography (HPLC):
-
Method: A reverse-phase HPLC method is often suitable for separating this compound from its potential degradation products.
-
Column: A C18 or C8 column is a good starting point.
-
Mobile Phase: A gradient of water and acetonitrile (B52724) or methanol, often with a modifier like formic acid or trifluoroacetic acid, can be effective.
-
Detection: UV detection (around 210 nm for the azide or 280 nm if a chromophore is present) or, more powerfully, mass spectrometry (MS) for identification of degradation products. A charged aerosol detector (CAD) can also be used for PEG analysis.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Can be used to monitor the disappearance of the parent this compound and the appearance of new signals corresponding to degradation products. However, direct quantification of the azide group by ¹H NMR can be challenging due to overlapping signals with the PEG backbone.
-
Derivatization for NMR: A "click" reaction with a suitable alkyne-containing molecule can introduce a reporter group with a distinct NMR signal, allowing for more accurate quantification of the remaining azide functionality.
Conclusion
The stability of this compound solutions is critical for their successful application in research and development. By adhering to the recommended storage conditions and understanding the potential degradation pathways, researchers can minimize the risk of reagent failure. For applications requiring a high degree of certainty in the quality of the reagent, the implementation of a forced degradation study and the use of stability-indicating analytical methods are strongly recommended. This proactive approach to quality control will ultimately lead to more reliable and reproducible scientific outcomes.
References
- 1. This compound, 89485-61-0 | BroadPharm [broadpharm.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Azido-PEG24-NHS ester, 2375600-46-5 | BroadPharm [broadpharm.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to m-PEG24-azide: Commercial Sources, Purity, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of methoxy-poly(ethylene glycol)-azide with 24 ethylene (B1197577) glycol units (m-PEG24-azide), a critical reagent in bioconjugation and drug development. This document details its commercial availability, purity standards, and analytical methodologies for its characterization. Furthermore, it presents representative experimental protocols for its application in "click chemistry" and illustrates key workflows and reactions through detailed diagrams.
Commercial Sources and Specifications of this compound
This compound is a monodisperse PEG linker widely used to enhance the solubility, stability, and pharmacokinetic properties of biomolecules and small drugs. It is a key component in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs)[1]. A variety of chemical suppliers offer this compound, typically with high purity.
Below is a summary of specifications from several prominent commercial suppliers. It is important to note a discrepancy in the Chemical Abstracts Service (CAS) number provided by different vendors, which researchers should be aware of when sourcing this reagent.
| Supplier | Purity | Molecular Formula | CAS Number |
| Precise PEG | > 96% | C49H99N3O24 | 2563873-82-3[2] |
| AxisPharm | ≥95% | C49H99N3O24 | 89485-61-0[3] |
| BroadPharm | ≥95% | C49H99N3O24 | 89485-61-0[4] |
| MedchemExpress | Not specified | C49H99N3O24 | 2563873-82-3[5] |
| Vector Labs | Not specified | Not specified | Not specified |
| JenKem Technology | High Purity (GMP grade available) | Not specified | Not specified |
| BLD Pharm | Not specified | C49H99N3O24 | Not specified |
This table is a summary of publicly available data and is not exhaustive. Researchers should always consult the supplier's certificate of analysis for batch-specific information.
Purity Analysis and Quality Control
Ensuring the purity of this compound is critical for the reproducibility of experimental results and the quality of the final conjugate. The primary methods for assessing the purity of PEG derivatives are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC)
Due to the lack of a strong UV chromophore in the PEG backbone, conventional UV detection in HPLC can be challenging. Therefore, alternative detection methods such as Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) are often employed. Reversed-phase HPLC is a common technique for separating PEG oligomers and impurities.
Representative Protocol for RP-HPLC-ELSD Analysis of PEG Derivatives:
-
Instrumentation: An HPLC system equipped with a C18 column and an Evaporative Light Scattering Detector.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40 °C
-
ELSD Settings:
-
Nebulizer Temperature: 30 °C
-
Evaporator Temperature: 50 °C
-
Gas Flow Rate: 1.5 L/min
-
-
Sample Preparation: Dissolve a small amount of this compound in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
-
Analysis: Inject the sample and integrate the peak areas. The purity is calculated as the area of the main peak divided by the total area of all peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) NMR spectroscopy is a powerful tool for confirming the structure of this compound and assessing its purity. The characteristic peaks of the PEG backbone, the methoxy (B1213986) terminus, and the protons adjacent to the azide (B81097) group can be identified and integrated.
Representative Protocol for ¹H NMR Analysis of PEG Derivatives:
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆). DMSO-d₆ can be particularly useful for resolving hydroxyl end-group impurities.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Procedure:
-
Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of the deuterated solvent.
-
Acquire the ¹H NMR spectrum.
-
Expected Chemical Shifts (in CDCl₃):
-
~3.64 ppm (s, large): The repeating ethylene glycol units (-O-CH₂-CH₂-O-).
-
~3.38 ppm (s, 3H): The terminal methoxy group (CH₃-O-).
-
~3.39 ppm (t, 2H): The methylene (B1212753) group adjacent to the azide (-CH₂-N₃).
-
-
-
Purity Assessment: The presence of unexpected peaks may indicate impurities. The ratio of the integrals of the terminal groups to the repeating units can be used to confirm the average chain length.
Experimental Protocols for Application
This compound is primarily used in bioconjugation reactions via "click chemistry," which encompasses both copper-catalyzed and strain-promoted azide-alkyne cycloadditions.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This highly efficient reaction forms a stable triazole linkage between an azide and a terminal alkyne, catalyzed by a copper(I) species.
Representative Protocol for CuAAC:
-
Materials:
-
Alkyne-functionalized molecule (e.g., a protein or small molecule)
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
A copper(I)-stabilizing ligand (e.g., THPTA or TBTA)
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)
-
-
Procedure:
-
Dissolve the alkyne-functionalized molecule and this compound (1.5 equivalents) in the reaction buffer.
-
In a separate tube, prepare the catalyst solution by mixing CuSO₄ (0.1 equivalents) and the ligand (0.5 equivalents).
-
Add the catalyst solution to the reaction mixture.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (1 equivalent).
-
Allow the reaction to proceed at room temperature for 1-4 hours.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS or SDS-PAGE).
-
Purify the resulting conjugate using a suitable method (e.g., size-exclusion chromatography or dialysis) to remove excess reagents.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry reaction that is ideal for applications in living systems due to the absence of a cytotoxic metal catalyst. It involves the reaction of an azide with a strained cyclooctyne (B158145) (e.g., DBCO or BCN).
Representative Protocol for SPAAC:
-
Materials:
-
Cyclooctyne-functionalized molecule (e.g., a DBCO-labeled protein)
-
This compound
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)
-
-
Procedure:
-
Dissolve the cyclooctyne-functionalized molecule in the reaction buffer.
-
Add this compound (2-5 equivalents) to the solution.
-
Incubate the reaction mixture at room temperature or 37 °C for 2-12 hours.
-
Monitor the reaction progress by an appropriate analytical technique.
-
Purify the conjugate to remove unreacted this compound.
-
Visualizations
The following diagrams illustrate the general workflow for using this compound and a typical CuAAC reaction.
Caption: Workflow for this compound from sourcing to application.
Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
References
Methodological & Application
Application Notes and Protocols for m-PEG24-azide Conjugation to Proteins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the covalent conjugation of m-PEG24-azide to proteins. Poly(ethylene glycol) (PEG)ylation is a widely utilized bioconjugation technique to enhance the therapeutic properties of proteins, such as increasing their hydrodynamic size, prolonging circulation half-life, reducing immunogenicity, and improving stability.[1][2][3][4] The use of this compound, a monodisperse PEG linker with a terminal azide (B81097) group, allows for highly specific and efficient conjugation to proteins through "click chemistry".[5][6]
This document outlines the two primary click chemistry strategies for this compound conjugation: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Detailed experimental protocols, data presentation in tabular format for easy comparison, and visual diagrams of the workflows and chemical principles are provided to guide researchers in successfully PEGylating their proteins of interest.
Principle of this compound Conjugation via Click Chemistry
Click chemistry describes a class of reactions that are rapid, selective, and high-yielding, making them ideal for bioconjugation.[7][8] The conjugation of this compound to a protein requires the protein to possess a complementary alkyne functional group. This can be achieved through chemical modification of amino acid side chains (e.g., cysteines) or by incorporating unnatural amino acids bearing an alkyne group.[1][9]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is a highly efficient reaction between a terminal alkyne and an azide, catalyzed by a copper(I) species, to form a stable 1,4-disubstituted-1,2,3-triazole linkage.[9][10] This method offers fast reaction kinetics and high yields. However, the requirement of a copper catalyst can be a concern for sensitive proteins or in vivo applications due to potential cytotoxicity.[7][11]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with an azide.[3][12][13] The high ring strain of the cyclooctyne drives the reaction forward without the need for a catalyst, making it highly biocompatible and suitable for applications in living systems.[12][14]
Data Presentation: Comparison of Reaction Conditions
The following tables summarize typical quantitative data and reaction parameters for CuAAC and SPAAC to facilitate the selection of the appropriate conjugation strategy.
| Parameter | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Protein Concentration | 1-10 mg/mL | 1-10 mg/mL |
| This compound:Protein Molar Ratio | 5 - 20 fold excess | 2 - 10 fold excess[12] |
| Alkyne Reagent:Protein Molar Ratio | (If modifying protein) 10 - 50 fold excess of alkyne-maleimide | (If modifying protein) 5 - 20 fold excess of DBCO/BCN-NHS ester |
| Catalyst | Copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate) | None |
| Ligand | Copper-stabilizing ligand (e.g., TBTA, THPTA) to enhance efficiency and reduce protein damage[10] | Not applicable |
| Reaction Buffer | Phosphate (B84403) buffer (pH 7.0-8.0), Tris buffer[9] | Phosphate-buffered saline (PBS, pH 7.4)[12] |
| Organic Co-solvent | DMSO or DMF (typically <10% v/v) to dissolve reagents[11] | DMSO (typically <5% v/v)[12] |
| Reaction Temperature | Room temperature (20-25°C) or 4°C | Room temperature (20-25°C) or 4°C[12] |
| Reaction Time | 1 - 4 hours[6] | 4 - 24 hours[12] |
| Typical Efficiency | >90% | >85%[15] |
Table 1: General Comparison of CuAAC and SPAAC Reaction Conditions.
| Reagent | Typical Concentration / Amount |
| Protein-Alkyne | 1-10 mg/mL in reaction buffer |
| This compound | 5-20 molar equivalents relative to the protein |
| Copper(II) Sulfate (CuSO₄) | 50-100 µM final concentration[16] |
| Sodium Ascorbate (B8700270) | 5-10 fold molar excess over CuSO₄[11] |
| Copper Ligand (e.g., TBTA) | 1-5 molar equivalents relative to CuSO₄[16] |
Table 2: Typical Reagent Concentrations for CuAAC Protocol.
| Reagent | Typical Concentration / Amount |
| Protein-Cyclooctyne | 1-10 mg/mL in reaction buffer |
| This compound | 2-10 molar equivalents relative to the protein[12] |
Table 3: Typical Reagent Concentrations for SPAAC Protocol.
Experimental Protocols
The following are detailed protocols for the two-step conjugation of this compound to a protein, which first involves the introduction of an alkyne or cyclooctyne handle onto the protein.
Protocol 1: Protein Modification with an Alkyne or Cyclooctyne Handle
This protocol describes the modification of a protein's cysteine or lysine (B10760008) residues to introduce the necessary reactive group for click chemistry.
Materials:
-
Protein of interest
-
Alkyne-Maleimide (for cysteine modification) or DBCO-NHS ester/BCN-NHS ester (for lysine modification)
-
Reaction Buffer: Phosphate buffer (100 mM, pH 7.2-7.5) for maleimide (B117702) reaction; PBS (pH 7.4) for NHS ester reaction. Ensure buffers are free of primary amines (e.g., Tris) for NHS ester reactions.[11]
-
Anhydrous DMSO
-
Quenching reagent: L-cysteine or β-mercaptoethanol for maleimide reaction; Tris-HCl for NHS ester reaction.
-
Purification: Size-exclusion chromatography (SEC) column or dialysis cassette.
Procedure:
-
Protein Preparation: Dissolve the protein in the appropriate reaction buffer to a final concentration of 1-5 mg/mL. If targeting cysteine residues, ensure they are reduced by pre-treatment with a reducing agent like TCEP, followed by its removal.
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of the Alkyne-Maleimide or DBCO/BCN-NHS ester in anhydrous DMSO.
-
Conjugation Reaction:
-
Add the desired molar excess of the alkyne/cyclooctyne reagent stock solution to the protein solution.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching (Optional): To stop the reaction, add a quenching reagent to a final concentration of 10-20 mM and incubate for 30 minutes at room temperature.
-
Purification: Remove the excess unreacted labeling reagent by SEC or dialysis against a suitable buffer (e.g., PBS).
-
Characterization: Confirm the successful modification and determine the degree of labeling using mass spectrometry (MALDI-TOF or ESI-MS).
Protocol 2: this compound Conjugation via CuAAC
Materials:
-
Alkyne-modified protein
-
This compound
-
Reaction Buffer: 100 mM phosphate buffer, pH 7.5
-
Copper(II) Sulfate (CuSO₄) stock solution (10 mM in water)
-
Sodium Ascorbate stock solution (100 mM in water, freshly prepared)
-
Copper Ligand (e.g., TBTA) stock solution (10 mM in DMSO)
-
Purification: SEC or Ion-Exchange Chromatography (IEX) column.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the alkyne-modified protein (at 1-5 mg/mL) and this compound (5-20 molar excess).
-
Catalyst Preparation: In a separate tube, pre-mix the CuSO₄ and TBTA stock solutions.
-
Initiation of Reaction: Add the copper-ligand mixture to the protein solution, followed by the freshly prepared sodium ascorbate solution. The final concentrations should be approximately 50-100 µM CuSO₄, 100-500 µM TBTA, and 500-1000 µM sodium ascorbate.
-
Incubation: Incubate the reaction for 1-4 hours at room temperature with gentle mixing.
-
Purification: Purify the PEGylated protein from excess PEG reagent and catalyst components using SEC or IEX.[1][17][18]
-
Characterization: Analyze the final product by SDS-PAGE (which will show a shift in molecular weight), mass spectrometry (to confirm the mass of the conjugate), and HPLC (to assess purity).[17][]
Protocol 3: this compound Conjugation via SPAAC
Materials:
-
Cyclooctyne-modified protein (e.g., DBCO-protein)
-
This compound
-
Reaction Buffer: PBS, pH 7.4
-
Purification: SEC or IEX column.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the cyclooctyne-modified protein (at 1-5 mg/mL) and this compound (2-10 molar excess).[12]
-
Incubation: Incubate the reaction for 4-24 hours at room temperature or 4°C with gentle mixing.[12] The reaction progress can be monitored by LC-MS.
-
Purification: Purify the PEGylated protein from the excess this compound using SEC or IEX.[1][17][18]
-
Characterization: Analyze the final product by SDS-PAGE, mass spectrometry, and HPLC to confirm successful conjugation and purity.[17][]
Visualization of Workflows and Principles
The following diagrams illustrate the experimental workflows and the underlying chemical principles of this compound protein conjugation.
Caption: Experimental workflow for this compound protein conjugation.
Caption: Chemical principles of CuAAC and SPAAC for PEGylation.
References
- 1. Development of copper-catalyzed azide-alkyne cycloaddition for increased in vivo efficacy of interferon β-1b by site-specific PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 4. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 5. creativepegworks.com [creativepegworks.com]
- 6. benchchem.com [benchchem.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. bachem.com [bachem.com]
- 9. Click-PEGylation – A mobility shift approach to assess the redox state of cysteines in candidate proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. vectorlabs.com [vectorlabs.com]
- 11. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for Peptide Labeling with m-PEG24-azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to molecules, is a widely adopted strategy in drug development to enhance the therapeutic properties of peptides and proteins.[1][2][3] This modification can improve a peptide's solubility, increase its stability against proteolytic degradation, reduce immunogenicity, and extend its circulation half-life by minimizing renal clearance.[1][2][3][4][5]
m-PEG24-azide is a monodisperse PEG linker containing a terminal azide (B81097) group, which allows for its covalent attachment to a peptide of interest through a highly efficient and specific bioorthogonal reaction known as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[6][7][8] This reaction forms a stable triazole linkage between the PEG-azide and a peptide that has been functionalized with a terminal alkyne group.[8] The CuAAC reaction is favored for its high efficiency, stereospecificity, and compatibility with a wide range of functional groups found in peptides, proceeding under mild, aqueous conditions.[8][9][10]
These application notes provide a comprehensive, step-by-step guide for the labeling of an alkyne-modified peptide with this compound, including protocols for the CuAAC reaction, purification of the resulting PEGylated peptide, and relevant quantitative data.
Principle of the Reaction
The core of the labeling strategy is the CuAAC reaction, which involves the [3+2] cycloaddition of the terminal azide on the this compound with a terminal alkyne on the peptide. This reaction is catalyzed by a copper(I) species, which is typically generated in situ from a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), and a reducing agent, most commonly sodium ascorbate (B8700270). To enhance the reaction rate and protect the peptide from potential damage by reactive oxygen species, a copper-chelating ligand like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is often included.[11][12][13][14]
Experimental Protocols
This section details the necessary materials and step-by-step procedures for the successful PEGylation of an alkyne-modified peptide with this compound.
Materials and Reagents
-
Alkyne-modified peptide
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or similar copper ligand
-
Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)[15]
-
Degassed, deionized water
-
Organic solvent for dissolving reagents (e.g., DMSO or DMF)[16]
-
Purification system (e.g., HPLC with a suitable column, or dialysis/ultrafiltration devices)
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Preparation of Stock Solutions:
-
Alkyne-modified Peptide: Prepare a stock solution of the alkyne-modified peptide in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL.[17]
-
This compound: Prepare a 10 mM stock solution in anhydrous DMSO or DMF.[16][17] Note: Prepare this solution immediately before use as NHS esters, if used for introducing the azide, are moisture-sensitive.[16]
-
Copper(II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in deionized water.[12]
-
Ligand (THPTA): Prepare a 50 mM stock solution in deionized water.[12]
-
Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. Note: This solution should be prepared fresh as ascorbate is prone to oxidation.[14]
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following reagents in the specified order. The example below is for a final reaction volume of 500 µL. Adjust volumes proportionally for different reaction scales.
-
Alkyne-modified Peptide solution (to a final concentration of 50-100 µM)
-
This compound stock solution (2-5 fold molar excess over the peptide)
-
Premixed solution of CuSO₄ and THPTA (add CuSO₄ to THPTA solution before adding to the reaction mixture). Final concentrations should be 0.25 mM CuSO₄ and 1.25 mM THPTA (5:1 ligand to copper ratio).[12]
-
Degassed buffer to bring the volume to near the final volume.
-
-
Initiate the reaction by adding the freshly prepared Sodium Ascorbate solution to a final concentration of 5 mM.[12]
-
-
Incubation:
-
Gently mix the reaction components by inverting the tube several times.
-
Incubate the reaction for 1-4 hours at room temperature. For more sensitive peptides, the reaction can be performed at 4°C for 12-24 hours.[15] Reaction times may need to be optimized for specific peptides.
-
Protocol 2: Purification of the PEGylated Peptide
The purification of the PEGylated peptide is crucial to remove unreacted peptide, excess this compound, and reaction components like copper. The choice of purification method will depend on the properties of the peptide and the scale of the reaction.
-
Size Exclusion Chromatography (SEC): This is a highly effective method for separating the larger PEGylated peptide from the smaller, unreacted peptide and other low molecular weight impurities.[18][]
-
Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC can be used for both analytical and preparative scale purification of peptides and can separate the PEGylated product from the unreacted peptide based on differences in hydrophobicity.[]
-
Ion Exchange Chromatography (IEX): IEX separates molecules based on charge. PEGylation can shield surface charges on the peptide, altering its interaction with the IEX resin and allowing for separation from the unreacted peptide.[18][][20]
-
Dialysis or Ultrafiltration: These methods are useful for removing small molecules like excess PEG reagents and salts, particularly for larger peptides and proteins.[18][21] A pre-purification step using dialysis can be beneficial before a final chromatographic polishing step.[21]
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the CuAAC-mediated peptide labeling with this compound. These values may require optimization for specific peptides and desired labeling efficiency.
| Parameter | Typical Range | Notes |
| Peptide Concentration | 1 - 10 mg/mL | Higher concentrations can increase reaction rates. |
| This compound Molar Excess | 2 - 20 fold | A higher excess can drive the reaction to completion but may require more extensive purification.[12][16] |
| Copper(II) Sulfate (CuSO₄) Final Concentration | 0.1 - 1.0 mM | Higher concentrations can increase reaction rate but also the risk of peptide degradation.[12] |
| Ligand (THPTA) to Copper Ratio | 5:1 | This ratio is crucial for stabilizing Cu(I) and protecting the peptide.[12] |
| Sodium Ascorbate Final Concentration | 1 - 5 mM | A sufficient amount is needed to reduce Cu(II) to Cu(I).[12] |
| Reaction pH | 7.0 - 8.0 | The reaction is efficient in this pH range.[10] |
| Reaction Temperature | 4°C - Room Temperature | Lower temperatures can be used for sensitive peptides. |
| Reaction Time | 1 - 24 hours | Dependent on temperature, concentrations, and the specific peptide.[15] |
| Typical Yield | > 90% | With optimized conditions, CuAAC is a very high-yield reaction.[9] |
Visualizations
Experimental Workflow
Caption: Workflow for peptide labeling via CuAAC reaction.
Conceptual Signaling Pathway
Caption: PEGylation enhances therapeutic peptide efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. bachem.com [bachem.com]
- 3. benchchem.com [benchchem.com]
- 4. pharmtech.com [pharmtech.com]
- 5. Frontiers | Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) [frontiersin.org]
- 6. This compound, CAS 89485-61-0 | AxisPharm [axispharm.com]
- 7. This compound, 89485-61-0 | BroadPharm [broadpharm.com]
- 8. cpcscientific.com [cpcscientific.com]
- 9. mdpi.com [mdpi.com]
- 10. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jenabioscience.com [jenabioscience.com]
- 13. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lumiprobe.com [lumiprobe.com]
- 15. benchchem.com [benchchem.com]
- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 17. benchchem.com [benchchem.com]
- 18. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) using m-PEG24-azide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a powerful bioorthogonal ligation reaction that enables the covalent conjugation of molecules in complex biological environments.[1][2] Unlike the copper-catalyzed azide-alkyne cycloaddition (CuAAC), SPAAC does not require a cytotoxic metal catalyst, making it ideal for applications in living systems.[1][2] The reaction is driven by the high ring strain of cyclooctyne (B158145) molecules, which readily react with azides to form a stable triazole linkage.[1]
m-PEG24-azide is a hydrophilic linker containing a 24-unit polyethylene (B3416737) glycol (PEG) chain terminated with an azide (B81097) group.[1][3][4] The long PEG chain enhances aqueous solubility and can reduce steric hindrance, making it a valuable tool for various bioconjugation applications.[5] This reagent is particularly well-suited for the synthesis of complex biomolecules, including Proteolysis Targeting Chimeras (PROTACs) and for the modification of proteins and cell surfaces.[3][6]
Key Features of this compound in SPAAC:
-
Biocompatibility: The absence of a copper catalyst makes it suitable for use in live cells and in vivo.[2]
-
High Hydrophilicity: The 24-unit PEG chain imparts excellent water solubility to the molecule and conjugates.[1][4]
-
Versatility: The azide group reacts efficiently with a variety of strained alkynes, including Dibenzocyclooctyne (DBCO), Bicyclo[6.1.0]nonyne (BCN), and Difluorinated Cyclooctyne (DIFO).[1][3][4]
-
Favorable Kinetics: While specific kinetic data for this compound is not extensively published, the inclusion of a PEG linker has been shown to potentially increase SPAAC reaction rates.[7]
Applications
The unique properties of this compound make it a versatile reagent for a range of applications in research and drug development:
-
PROTAC Synthesis: As a flexible and hydrophilic linker, this compound is used to connect a target protein-binding ligand (warhead) to an E3 ubiquitin ligase ligand, facilitating the targeted degradation of pathogenic proteins.[3][6]
-
Protein Labeling: Fluorescent dyes, biotin, or other functional tags can be conjugated to proteins that have been functionalized with a strained alkyne for visualization, tracking, and purification.
-
Cell Surface Engineering: The modification of cell surfaces with this compound conjugates can be used to study cellular interactions, for targeted drug delivery, or for cell tracking.[8]
-
Antibody-Drug Conjugates (ADCs): The hydrophilic PEG linker can improve the pharmacokinetic properties of ADCs by increasing their solubility and stability.
Data Presentation: Quantitative Parameters for SPAAC Reactions
The rate of a SPAAC reaction is a critical parameter for designing experiments. The reaction follows second-order kinetics, and the rate is dependent on the specific cyclooctyne and azide pairing, as well as reaction conditions such as solvent, temperature, and pH.[7][9][10] The following tables summarize representative quantitative data for SPAAC reactions. Note that the presence of a PEG linker can influence reaction kinetics.[7]
| Cyclooctyne | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | Reference(s) |
| DBCO | ~0.1 - 2.0 | [11] |
| DIBO | 0.0567 ± 0.0027 | [12] |
| BCN | 0.15 | [10] |
| Parameter | Value | Notes | Reference(s) |
| Molar Excess (Cyclooctyne:Azide) | 1.5 - 10 fold | A molar excess of one reactant can drive the reaction to completion. | [13] |
| Reaction Temperature | 4 - 37°C | Higher temperatures generally increase reaction rates. | [10][13] |
| Reaction Time | < 12 hours | Reaction times can be longer for more dilute samples. | [13] |
| pH | 7.0 - 8.0 | Higher pH values can increase SPAAC reaction rates. | [7] |
| Solvent | PBS, HEPES, DMEM | Reaction rates can be buffer-dependent. | [7] |
Visualizations
References
- 1. This compound, 89485-61-0 | BroadPharm [broadpharm.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, CAS 89485-61-0 | AxisPharm [axispharm.com]
- 5. Azido-PEG24-acid, 2195075-62-6 | BroadPharm [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. thno.org [thno.org]
- 9. benchchem.com [benchchem.com]
- 10. Live Monitoring of Strain‐Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR‐IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for m-PEG24-azide in Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
m-PEG24-azide is a discrete polyethylene (B3416737) glycol (dPEG®) linker that has emerged as a valuable tool in the field of targeted drug delivery. Its monodisperse nature, defined chain length of 24 PEG units, and terminal azide (B81097) group make it an ideal component for constructing precisely defined bioconjugates. The PEG moiety imparts hydrophilicity, which can improve the solubility and pharmacokinetic profile of the conjugated molecule, while the azide group serves as a versatile handle for "click chemistry," a set of bioorthogonal reactions that enable efficient and specific conjugation to alkyne-containing molecules.[1]
This document provides detailed application notes and experimental protocols for the use of this compound in the development of targeted drug delivery systems, including antibody-drug conjugates (ADCs) and functionalized nanoparticles.
Key Applications
The primary application of this compound in targeted drug delivery is to serve as a flexible and biocompatible linker to connect a targeting moiety (e.g., an antibody, peptide, or aptamer) to a therapeutic payload (e.g., a small molecule drug, protein, or nucleic acid). This is most commonly achieved through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[2]
Applications of this compound include:
-
Antibody-Drug Conjugates (ADCs): this compound can be used to attach cytotoxic drugs to monoclonal antibodies, creating ADCs that selectively deliver the payload to cancer cells expressing a specific antigen. The PEG linker can help to improve the solubility and stability of the ADC and can influence the drug-to-antibody ratio (DAR).[1]
-
Nanoparticle Functionalization: this compound is employed to modify the surface of various nanoparticles, such as liposomes, polymeric nanoparticles, and gold nanoparticles.[3][4] This "PEGylation" can enhance the nanoparticle's stability in biological fluids, prolong its circulation time, and provide a reactive site for the attachment of targeting ligands.
-
PROTACs and Other Bioconjugates: The principles of using this compound as a linker extend to the synthesis of other complex bioconjugates, such as proteolysis-targeting chimeras (PROTACs), where it can connect a target-binding ligand to an E3 ligase-recruiting ligand.[5]
Data Presentation
The following tables summarize representative quantitative data that can be obtained when using PEG linkers like this compound in the development of targeted drug delivery systems. Note: The following data is illustrative and will vary depending on the specific antibody, drug, nanoparticle, and experimental conditions.
Table 1: Characterization of an Antibody-Drug Conjugate (ADC) with a PEG Linker
| Parameter | Method | Typical Value | Reference |
| Drug-to-Antibody Ratio (DAR) | HIC-HPLC, Mass Spectrometry | 3.5 - 4.0 | [6] |
| Monomeric Purity | Size Exclusion Chromatography (SEC) | >95% | [6] |
| In Vitro Cytotoxicity (IC50) | Cell-based viability assay | 10 - 100 ng/mL | [7] |
| In Vivo Tumor Growth Inhibition | Xenograft mouse model | 50 - 80% | [8] |
Table 2: Characterization of Drug-Loaded Nanoparticles with a PEG Linker
| Parameter | Method | Typical Value | Reference |
| Particle Size (Diameter) | Dynamic Light Scattering (DLS) | 100 - 200 nm | [4] |
| Zeta Potential | DLS | -10 to -30 mV | [3] |
| Drug Loading Content (DLC) | HPLC, UV-Vis Spectroscopy | 5 - 15% (w/w) | [9][10] |
| Encapsulation Efficiency (EE) | HPLC, UV-Vis Spectroscopy | 70 - 95% | [9][10] |
| In Vitro Drug Release (at 24h) | Dialysis method | 30 - 60% | [4] |
Experimental Protocols
Protocol 1: Conjugation of this compound to an Alkyne-Modified Antibody (CuAAC)
This protocol describes a general procedure for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate this compound to an antibody that has been functionalized with a terminal alkyne group.
Materials:
-
Alkyne-modified monoclonal antibody (in PBS)
-
This compound
-
Copper(II) sulfate (B86663) (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate (B8700270)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Size-exclusion chromatography (SEC) column for purification
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Antibody Preparation: Prepare a solution of the alkyne-modified antibody in PBS at a concentration of 1-5 mg/mL.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 50 mM stock solution of CuSO4 in nuclease-free water.
-
Prepare a 250 mM stock solution of THPTA in nuclease-free water.
-
Prepare a fresh 500 mM stock solution of sodium ascorbate in nuclease-free water.
-
-
Catalyst Premix: In a microcentrifuge tube, mix the CuSO4 and THPTA solutions in a 1:5 molar ratio. Vortex briefly and let it stand for 5 minutes at room temperature.
-
Conjugation Reaction:
-
To the antibody solution, add the this compound stock solution to achieve a 10-20 fold molar excess over the antibody.
-
Add the catalyst premix to the antibody-azide mixture. A final concentration of 0.5-1.0 mM CuSO4 is recommended.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.
-
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.
-
Purification: Purify the resulting ADC using an SEC column to remove excess reagents and byproducts.
-
Characterization: Characterize the purified ADC for DAR, purity, and aggregation using HIC-HPLC, mass spectrometry, and SEC, respectively.
Protocol 2: Functionalization of Liposomes with this compound and a Targeting Ligand (SPAAC)
This protocol outlines a two-step process for preparing targeted liposomes. First, liposomes are formulated with a lipid that includes a dibenzocyclooctyne (DBCO) group. Then, a targeting ligand is conjugated to this compound, and the resulting product is attached to the liposomes via strain-promoted azide-alkyne cycloaddition (SPAAC).
Materials:
-
Lipid mixture including a DBCO-functionalized lipid (e.g., DSPE-PEG-DBCO)
-
Drug to be encapsulated
-
Targeting ligand with a reactive group (e.g., amine)
-
This compound with a complementary reactive group (e.g., NHS ester)
-
Dialysis membrane for purification
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Liposome (B1194612) Formulation: Prepare drug-loaded liposomes incorporating the DBCO-functionalized lipid using a standard method such as thin-film hydration followed by extrusion.
-
Ligand-PEG-Azide Conjugation:
-
Dissolve the targeting ligand and this compound-NHS ester in a suitable buffer (e.g., PBS at pH 8.0-8.5 for amine-reactive NHS ester).
-
Use a 1.5 to 5-fold molar excess of the PEG linker to the ligand.
-
Incubate the reaction for 1-2 hours at room temperature.
-
Purify the ligand-PEG-azide conjugate using dialysis or an appropriate chromatography method.
-
-
SPAAC Reaction:
-
Add the purified ligand-PEG-azide conjugate to the DBCO-functionalized liposome suspension. A 2 to 5-fold molar excess of the azide conjugate relative to the DBCO groups on the liposomes is a good starting point.
-
Incubate the mixture for 12-24 hours at 4°C with gentle stirring.
-
-
Purification: Remove unconjugated ligand-PEG-azide by dialysis against PBS.
-
Characterization: Characterize the targeted liposomes for size, zeta potential, drug loading, and conjugation efficiency.[3]
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts and workflows related to the application of this compound in targeted drug delivery.
Caption: Conceptual overview of a targeted drug delivery system using this compound.
Caption: Experimental workflow for the synthesis of an antibody-drug conjugate (ADC).
Caption: Workflow for functionalizing a nanoparticle with a targeting ligand using this compound.
Conclusion
This compound is a powerful and versatile tool for the construction of advanced, targeted drug delivery systems. Its well-defined structure and reactivity in "click chemistry" reactions allow for the precise and efficient conjugation of targeting moieties to therapeutic payloads. The protocols and data presented here provide a foundation for researchers to design and synthesize novel bioconjugates with potentially improved therapeutic indices. As with any bioconjugation strategy, optimization of reaction conditions and thorough characterization of the final product are crucial for successful development.
References
- 1. Azide PEG24 Amine - JenKem Technology USA [jenkemusa.com]
- 2. This compound, CAS 89485-61-0 | AxisPharm [axispharm.com]
- 3. Development of the Novel PEG-PE-Based Polymer for the Reversible Attachment of Specific Ligands to Liposomes: Synthesis and in vitro Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PEG-Functionalized Magnetic Nanoparticles for Drug Delivery and Magnetic Resonance Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. High drug-loading nanomedicines: progress, current status, and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Insight into Drug-Loading Capacity of PEG-PLGA Nanoparticles for Itraconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Developing PROTACs Using m-PEG24-Azide Linkers
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the body's own cellular machinery to selectively eliminate disease-causing proteins.[1][2][3][4] These heterobifunctional molecules consist of three key components: a ligand that binds to the target protein of interest (the "warhead"), a ligand that recruits an E3 ubiquitin ligase (the "anchor"), and a chemical linker that connects these two elements.[1][3][4][5][6] Upon binding to both the target protein and the E3 ligase, the PROTAC facilitates the formation of a ternary complex, leading to the ubiquitination of the target protein and its subsequent degradation by the proteasome.[1][2][3]
The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability and geometry of the ternary complex.[4][6] Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance hydrophilicity and provide precise control over the distance and spatial orientation between the warhead and the E3 ligase ligand.[7] The m-PEG24-azide linker is a versatile, long-chain PEG linker that can be readily incorporated into PROTACs using "click chemistry," a highly efficient and bio-orthogonal reaction.[5][8][9] This application note provides detailed protocols for the synthesis and evaluation of PROTACs utilizing an this compound linker, with a focus on targeting Bruton's tyrosine kinase (BTK), a key protein in B-cell signaling pathways.[10][11][12]
Quantitative Data Summary
The following table summarizes the degradation performance of a series of Bruton's tyrosine kinase (BTK)-targeting PROTACs synthesized using PEG-based linkers. The data is derived from studies on reversible and irreversible covalent PROTACs and illustrates the impact of linker composition and warhead design on degradation efficiency.
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| NC-1 | PEG-based | 2.2 | 97 | Mino |
| IR-1 | PEG-based | <10 | ~90 | Mino |
| IR-2 | PEG-based | <10 | ~90 | Mino |
| RC-1 | PEG6 | Less Potent | N/A | Mino |
| RC-2 | PEG-based | Less Potent | N/A | Mino |
| RC-3 | PEG-based | <10 | ~90 | Mino |
DC50 : Half-maximal degradation concentration. Dmax : Maximum degradation.[4][13]
Experimental Protocols
Protocol 1: Synthesis of a BTK-Targeting PROTAC via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the synthesis of a BTK-targeting PROTAC by coupling an alkyne-functionalized BTK inhibitor with an this compound functionalized E3 ligase ligand.
Reagents and Materials:
-
Alkyne-functionalized BTK inhibitor (e.g., a derivative of ibrutinib)
-
This compound functionalized E3 ligase ligand (e.g., pomalidomide-PEG24-azide)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO4·5H2O)
-
Sodium ascorbate (B8700270)
-
Tris-(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Solvent (e.g., DMF/water or t-BuOH/water)
-
Deionized water
-
Nitrogen gas
-
Standard glassware for organic synthesis
-
HPLC for purification
Procedure:
-
In a round-bottom flask, dissolve the alkyne-functionalized BTK inhibitor (1.0 equivalent) and the this compound functionalized E3 ligase ligand (1.0 equivalent) in the chosen solvent system under a nitrogen atmosphere.
-
In a separate vial, prepare a fresh stock solution of sodium ascorbate in deionized water.
-
In another vial, prepare a stock solution of CuSO4·5H2O and the TBTA or THPTA ligand in deionized water.
-
To the reaction mixture, add the sodium ascorbate solution followed by the copper/ligand solution.
-
Stir the reaction vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude PROTAC product by preparative HPLC to obtain the final compound.
Protocol 2: Western Blot for BTK Degradation
This protocol details the procedure to quantify the degradation of BTK in a cell line treated with a BTK-targeting PROTAC.
Reagents and Materials:
-
BTK-expressing cell line (e.g., Mino, Ramos)
-
BTK-targeting PROTAC
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-BTK and anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the BTK-targeting PROTAC or DMSO for the desired time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with cell lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BTK and anti-GAPDH antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the BTK band intensity to the GAPDH band intensity.
-
Calculate the percentage of BTK remaining relative to the DMSO-treated control to determine DC50 and Dmax values.[4]
Protocol 3: Ternary Complex Formation Assay (NanoBRET™)
This protocol outlines a cell-based assay to measure the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.
Reagents and Materials:
-
Cells expressing the target protein fused to NanoLuc® luciferase (e.g., BTK-NanoLuc®)
-
Cells expressing the E3 ligase component fused to HaloTag® (e.g., VHL-HaloTag® or CRBN-HaloTag®)
-
PROTAC of interest
-
HaloTag® NanoBRET™ 618 Ligand
-
NanoBRET™ Nano-Glo® Substrate
-
Opti-MEM® I Reduced Serum Medium
-
White, opaque 96-well assay plates
-
Luminometer capable of measuring luminescence and BRET signals
Procedure:
-
Co-transfect cells with the BTK-NanoLuc® and E3 ligase-HaloTag® expression vectors.
-
The following day, harvest the cells and resuspend them in Opti-MEM®.
-
Add the HaloTag® NanoBRET™ 618 Ligand to the cell suspension and incubate.
-
Dispense the labeled cells into the wells of a white 96-well plate.
-
Add the PROTAC at various concentrations to the wells.
-
Add the NanoBRET™ Nano-Glo® Substrate to all wells to initiate the reaction.
-
Measure the donor (NanoLuc®) and acceptor (NanoBRET™ 618) emission signals using a luminometer.
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. An increase in the BRET ratio indicates ternary complex formation.
Protocol 4: Cell Viability Assay (CellTiter-Glo®)
This protocol is for assessing the effect of the PROTAC on cell viability.
Reagents and Materials:
-
Cancer cell line of interest
-
PROTAC of interest
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Opaque-walled multi-well plates
-
Luminometer
Procedure:
-
Seed cells in an opaque-walled multi-well plate at a desired density.
-
After 24 hours, treat the cells with a serial dilution of the PROTAC.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Allow the plate to equilibrate to room temperature.
-
Add the CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker to induce cell lysis.
-
Incubate at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Visualizations
Caption: BTK Signaling Pathway in B-Cells.
Caption: Experimental Workflow for PROTAC Development.
References
- 1. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors [explorationpub.com]
- 2. Chemical degradation of BTK/TEC as a novel approach to inhibit platelet function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biopharma.co.uk [biopharma.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Frontiers | Targeting Protein Kinases Degradation by PROTACs [frontiersin.org]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Bioconjugation of Oligonucleotides with m-PEG24-azide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the covalent attachment of m-PEG24-azide to alkyne-modified oligonucleotides. The resulting PEGylated oligonucleotides often exhibit improved pharmacokinetic properties, enhanced stability, and reduced immunogenicity, making them promising candidates for therapeutic and diagnostic applications.[1] This document outlines two common bioconjugation strategies: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), followed by protocols for purification and characterization of the conjugates.
Introduction to Oligonucleotide PEGylation
PEGylation, the process of attaching polyethylene (B3416737) glycol (PEG) chains to a molecule, is a widely adopted strategy to enhance the therapeutic properties of oligonucleotides.[1] By increasing the hydrodynamic radius, PEGylation can reduce renal clearance, prolonging the circulation half-life of the oligonucleotide.[2] Furthermore, the hydrophilic PEG chain can shield the oligonucleotide from nuclease degradation and modulate its interaction with the immune system.[2] The this compound is a discrete PEG linker with a terminal azide (B81097) group, enabling its specific covalent attachment to an alkyne-modified oligonucleotide via "click chemistry".[]
Bioconjugation Chemistries: CuAAC vs. SPAAC
The formation of a stable triazole linkage between an azide and an alkyne is the cornerstone of click chemistry. Two primary methods are employed for this bioconjugation:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient and regioselective reaction utilizes a copper(I) catalyst to join a terminal alkyne with an azide.[][4] It is a robust and high-yielding reaction suitable for a wide range of bioconjugation applications.[][4] However, the potential cytotoxicity of the copper catalyst may be a concern for certain in vivo applications.[5]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry variant that relies on the intrinsic reactivity of a strained cyclooctyne (B158145) (e.g., dibenzocyclooctyne, DBCO, or bicyclo[6.1.0]nonyne, BCN) with an azide.[5][6] The absence of a cytotoxic metal catalyst makes SPAAC particularly well-suited for applications in living systems and with sensitive biomolecules.[5][6]
Experimental Workflow Overview
The overall workflow for the bioconjugation of an alkyne-modified oligonucleotide with this compound involves the reaction, purification, and characterization of the resulting conjugate.
Caption: General workflow for oligonucleotide PEGylation.
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of a 5'-alkyne modified oligonucleotide with this compound.
Materials:
-
5'-Alkyne modified oligonucleotide
-
This compound
-
Copper(II) sulfate (B86663) (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a ligand
-
Sodium ascorbate (B8700270)
-
Nuclease-free water
-
Reaction buffer (e.g., 100 mM sodium phosphate (B84403) buffer, pH 7.0)
Reaction Parameters:
| Component | Recommended Molar Excess (relative to Oligonucleotide) | Typical Concentration |
| This compound | 2 - 10 equivalents | 2 - 10 mM |
| CuSO4 | 5 - 10 equivalents | 5 - 10 mM |
| Ligand (THPTA/TBTA) | 25 - 50 equivalents | 25 - 50 mM |
| Sodium Ascorbate | 50 - 100 equivalents | 50 - 100 mM |
Procedure:
-
Prepare Stock Solutions:
-
Dissolve the alkyne-modified oligonucleotide in nuclease-free water to a final concentration of 1 mM.
-
Dissolve this compound in a suitable solvent (e.g., DMSO or water) to a stock concentration of 10 mM.
-
Prepare a 20 mM stock solution of CuSO4 in nuclease-free water.
-
Prepare a 50 mM stock solution of the ligand (THPTA or TBTA) in a suitable solvent (e.g., DMSO/water mixture).
-
Freshly prepare a 100 mM stock solution of sodium ascorbate in nuclease-free water.
-
-
Set up the Reaction:
-
In a microcentrifuge tube, combine the alkyne-modified oligonucleotide and this compound in the reaction buffer.
-
Prepare the copper catalyst complex by premixing the CuSO4 and ligand solutions and incubating for 5 minutes at room temperature.
-
Add the copper catalyst complex to the oligonucleotide/azide mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Gently vortex the reaction mixture.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by HPLC.
-
-
Purification:
-
Proceed to the purification protocol (see below). For small scale reactions, a simple ethanol (B145695) precipitation can be performed to remove excess reagents before HPLC purification.[7]
-
References
- 1. PEGylation of therapeutic oligonucletides: From linear to highly branched PEG architectures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 4. jenabioscience.com [jenabioscience.com]
- 5. benchchem.com [benchchem.com]
- 6. mz-at.de [mz-at.de]
- 7. glenresearch.com [glenresearch.com]
Application Notes and Protocols for Live Cell Imaging with m-PEG24-azide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of m-PEG24-azide in live cell imaging experiments. The protocols are based on established click chemistry principles, a powerful and versatile bioorthogonal ligation tool.
This compound is a hydrophilic, 24-unit polyethylene (B3416737) glycol (PEG) linker containing a terminal azide (B81097) group.[1][2] This azide moiety can react with an alkyne-functionalized molecule through either a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) to form a stable triazole linkage.[1][3] These reactions are bioorthogonal, meaning they proceed efficiently within a biological environment without interfering with native biochemical processes.[4][5] This makes this compound an ideal tool for labeling and visualizing alkyne-modified biomolecules in living cells.
Reaction Principles
Two primary methods can be employed for the live cell imaging application of this compound:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This method utilizes a copper(I) catalyst to accelerate the reaction between the azide and a terminal alkyne. While highly efficient, the potential toxicity of copper to living cells is a critical consideration.[6][7] The use of copper-chelating ligands, such as tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA), is essential to minimize cytotoxicity while maintaining catalytic activity.[7][8][9]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This catalyst-free approach employs a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), instead of a terminal alkyne.[1][3] The inherent ring strain of the cyclooctyne drives the reaction forward without the need for a toxic catalyst, making it highly suitable for live-cell applications.[4][6][10]
Data Presentation
The following table summarizes typical reaction conditions for both CuAAC and SPAAC in live cell imaging, compiled from various studies. It is important to note that these are starting points, and optimal conditions will vary depending on the cell type, the specific alkyne-modified target, and the imaging setup.
| Parameter | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| This compound Concentration | 10 - 100 µM | 1 - 50 µM |
| Alkyne Probe Concentration | 1 - 25 µM (for terminal alkynes) | 1 - 25 µM (for strained cyclooctynes) |
| Copper(I) Source | 50 - 100 µM CuSO4 | N/A |
| Reducing Agent | 1 - 5 mM Sodium Ascorbate (B8700270) | N/A |
| Copper(I) Ligand | 250 - 500 µM THPTA | N/A |
| Incubation Time | 5 - 60 minutes | 10 - 120 minutes |
| Temperature | 4°C to 37°C | Room Temperature to 37°C |
| Cell Viability | Generally lower than SPAAC, dependent on conditions | High |
Experimental Protocols
Protocol 1: Live Cell Labeling using this compound and Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is designed for labeling cells that have been metabolically, genetically, or enzymatically engineered to express a terminal alkyne-containing molecule.
Materials:
-
This compound
-
Alkyne-modified cells in culture medium
-
Copper(II) Sulfate (CuSO4) stock solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 100 mM in water)
-
Sodium Ascorbate stock solution (freshly prepared, e.g., 300 mM in water)
-
Dulbecco's Phosphate-Buffered Saline (DPBS)
-
Live cell imaging medium
Procedure:
-
Cell Preparation: Culture your alkyne-modified cells on a suitable imaging dish (e.g., glass-bottom dish). Ensure the cells are healthy and at an appropriate confluency.
-
Reagent Preparation (Click-iT® Cocktail):
-
In a microcentrifuge tube, prepare the click reaction cocktail immediately before use. For a 1 mL final volume:
-
To 970 µL of DPBS, add 10 µL of 100 mM THPTA solution and vortex briefly.
-
Add 10 µL of 20 mM CuSO4 solution and vortex briefly.
-
Add 10 µL of 300 mM sodium ascorbate solution to initiate the formation of the Cu(I)-THPTA complex. Vortex briefly.[9]
-
-
-
Labeling Reaction:
-
Wash the cells once with pre-warmed DPBS.
-
Add the prepared Click-iT® cocktail containing the desired final concentration of this compound (e.g., 25 µM) to the cells.
-
Incubate for 5-30 minutes at 37°C, protected from light.[7] The optimal incubation time should be determined empirically.
-
-
Washing:
-
Gently remove the labeling solution.
-
Wash the cells three times with DPBS.
-
-
Imaging:
-
Replace the wash buffer with a live cell imaging medium.
-
Proceed with fluorescence microscopy using the appropriate filter sets for the fluorophore conjugated to the this compound.
-
Protocol 2: Live Cell Labeling using this compound and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol is recommended for its high biocompatibility and is suitable for labeling cells expressing a strained cyclooctyne (e.g., DBCO, BCN).
Materials:
-
This compound
-
Strained cyclooctyne-modified cells in culture medium
-
Dulbecco's Phosphate-Buffered Saline (DPBS)
-
Live cell imaging medium
Procedure:
-
Cell Preparation: Culture your strained cyclooctyne-modified cells on a suitable imaging dish.
-
Labeling Reaction:
-
Wash the cells once with pre-warmed DPBS.
-
Prepare a solution of this compound in culture medium or DPBS at the desired final concentration (e.g., 10 µM).
-
Add the this compound solution to the cells.
-
Incubate for 30-120 minutes at 37°C, protected from light. The reaction kinetics of SPAAC are generally slower than CuAAC, thus requiring longer incubation times.[6]
-
-
Washing:
-
Gently remove the labeling solution.
-
Wash the cells three times with DPBS.
-
-
Imaging:
-
Replace the wash buffer with a live cell imaging medium.
-
Proceed with fluorescence microscopy.
-
Mandatory Visualizations
Caption: Experimental workflow for live cell imaging using this compound.
Caption: Reaction pathways for this compound in live cell labeling.
References
- 1. This compound, 89485-61-0 | BroadPharm [broadpharm.com]
- 2. This compound, CAS 89485-61-0 | AxisPharm [axispharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 5. interchim.fr [interchim.fr]
- 6. Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. broadpharm.com [broadpharm.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting m-PEG24-Azide Click Reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering low yields in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions involving m-PEG24-azide.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why is the yield of my this compound click reaction unexpectedly low?
Low yields in CuAAC reactions can stem from several factors. The most common culprit is the deactivation of the copper catalyst. The active catalyst is Copper(I) (Cu(I)), which is readily oxidized to the inactive Copper(II) (Cu(II)) state by dissolved oxygen.[1][2] Other significant factors include the purity of your reagents, improper stoichiometry, steric hindrance at the reaction site, and suboptimal reaction conditions.[1][3]
Q2: How can I ensure my copper catalyst remains active throughout the reaction?
To maintain the copper catalyst in its active Cu(I) state, the use of a reducing agent is essential. Sodium ascorbate (B8700270) is the most commonly used reducing agent and should be prepared fresh for each reaction.[1][4] Additionally, employing a stabilizing ligand is highly recommended. Ligands not only protect the Cu(I) from oxidation and disproportionation but can also accelerate the reaction rate.[1][5] For aqueous reactions, water-soluble ligands such as THPTA are a suitable choice.[1] It is also good practice to degas your solvents to remove dissolved oxygen.
Q3: What is the optimal ratio of reactants and catalyst for a successful click reaction?
While a 1:1 stoichiometric ratio of azide (B81097) to alkyne is the theoretical ideal, using a slight excess (e.g., 1.1 to 2-fold) of one of the reactants, typically the less valuable one, can help drive the reaction to completion.[1] The catalyst concentration is also critical. A final copper concentration in the range of 50-250 µM is often effective.[1] The ligand-to-copper ratio should also be optimized, with a 1:1 to 5:1 ratio being a common starting point.[1]
Q4: My biomolecule is large and complex. Could steric hindrance be the cause of the low yield?
Yes, steric hindrance due to bulky groups near the azide or alkyne functionalities can significantly impede the click reaction.[3] If you suspect steric hindrance is an issue, you may need to adjust the reaction conditions. Increasing the reaction time or temperature can help overcome this barrier.[1] In some cases, redesigning the linker to create more space between the bulky molecule and the reactive group might be necessary.
Q5: I'm observing poor solubility of my this compound or alkyne-functionalized molecule. How can I address this?
Poor solubility of reactants will lead to a heterogeneous reaction mixture and consequently, a lower reaction rate and yield.[3] PEGylated reagents are generally soluble in water and aqueous buffers.[6] However, if your alkyne-functionalized molecule has poor aqueous solubility, the use of a co-solvent is recommended. DMSO and DMF are commonly used co-solvents that are generally compatible with bioconjugation reactions.[7]
Q6: How can I confirm that my starting materials are of sufficient quality?
The purity of your this compound and your alkyne-containing molecule is paramount. If you suspect issues with reagent quality, it is advisable to verify their purity and integrity using analytical methods such as NMR or mass spectrometry.[1] Performing a small-scale control reaction with simple, known-to-be-reactive azide and alkyne small molecules can help determine if the issue lies with your specific biomolecules or the general reaction setup.[3]
Quantitative Data on Reaction Parameters
The following table summarizes various reaction parameters and their reported yields for CuAAC reactions, providing a baseline for optimization.
| Parameter | Reactants | Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Catalyst/Alkyne Ratio | mPEG-alkyne & 4-azidomethyl-7-methoxycoumarin | Copper(II) acetate (B1210297) monohydrate | scCO2 | 35 | 24 | 82.32 |
| Reaction Time | mPEG-alkyne & 4-azidomethyl-7-methoxycoumarin | Copper(II) acetate monohydrate | scCO2 | 35 | 48 | 87.14 |
| Catalyst System | Azide and alkyne peptides | Copper wire | DMF | 50 | 5 | 100 |
| Catalyst System | Azide and alkyne peptides | CuSO4, NaAsc | Not specified | Room Temp | 1 | Quantitative |
| Catalyst Loading | Benzyl chloride & Phenyl acetylene | Copper(I) coordination polymer | Water | Room Temp | 24 | >95 |
| Temperature | Benzyl chloride & Phenyl acetylene | Copper(I) coordination polymer | Water | 70 | 5 | >95 |
Key Experimental Protocols
General Protocol for this compound Click Reaction
This protocol provides a starting point for the conjugation of an this compound to an alkyne-functionalized molecule. Optimization may be required for specific applications.
Materials:
-
This compound
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (B86663) (CuSO4) stock solution (e.g., 20 mM in water)
-
Water-soluble ligand (e.g., THPTA) stock solution (e.g., 100 mM in water)
-
Sodium Ascorbate stock solution (e.g., 100 mM in water, prepare fresh )
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Co-solvent (e.g., DMSO or DMF), if required
Procedure:
-
Reagent Preparation:
-
Dissolve the alkyne-functionalized molecule and the this compound in the reaction buffer to the desired concentrations. If necessary, use a minimal amount of co-solvent to dissolve the alkyne-functionalized molecule before adding it to the buffer.
-
-
Catalyst Preparation:
-
In a separate tube, prepare the copper/ligand complex by mixing the CuSO4 stock solution and the ligand stock solution. A 1:5 molar ratio of copper to ligand is a good starting point to protect the biomolecule.[1] Let this mixture stand for a few minutes.
-
-
Reaction Setup:
-
In the main reaction tube, combine the solution of the alkyne-functionalized molecule and the this compound.
-
Add the pre-mixed copper/ligand complex to the reaction mixture. The final concentration of copper is typically in the range of 50-250 µM.[1]
-
-
Initiation of Reaction:
-
Initiate the click reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.[1]
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature for 1-4 hours.[1] The reaction can be monitored by an appropriate analytical technique (e.g., LC-MS or SDS-PAGE). For challenging reactions, incubation can be extended or performed at a slightly elevated temperature.
-
-
Purification:
-
Once the reaction is complete, purify the PEGylated product to remove unreacted starting materials, catalyst, and ligand. Common purification methods for PEGylated molecules include size-exclusion chromatography (SEC), dialysis, or reverse-phase HPLC.[2]
-
Visualizing Key Processes
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism
Caption: General mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Troubleshooting Workflow for Low Yield Click Reactions
Caption: A logical workflow for troubleshooting low yields in this compound click reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. broadpharm.com [broadpharm.com]
- 4. jenabioscience.com [jenabioscience.com]
- 5. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creativepegworks.com [creativepegworks.com]
- 7. scispace.com [scispace.com]
optimizing copper catalyst concentration for m-PEG24-azide conjugation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing copper catalyst concentration during m-PEG24-azide conjugation via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), commonly known as "click chemistry".
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemistry behind this compound conjugation?
The conjugation of this compound to a molecule containing an alkyne group occurs via a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[1][2] This highly efficient and specific "click" reaction forms a stable triazole linkage between the PEG linker and the target molecule.[3][4] The reaction is catalyzed by Cu(I) ions, which are typically generated in situ from a Cu(II) salt, such as copper (II) sulfate (B86663) (CuSO₄), using a reducing agent like sodium ascorbate (B8700270).[5]
Q2: Why is the copper catalyst concentration a critical parameter to optimize?
The concentration of the copper catalyst is a crucial factor that directly impacts the efficiency and success of the conjugation.
-
Reaction Rate: The reaction rate is dependent on the copper concentration, with maximal activity often reached at specific concentrations (e.g., approximately 250 μM). Below a certain threshold (e.g., 50 μM), the reaction may proceed very slowly or not at all.
-
Cytotoxicity and Protein Integrity: While essential for the reaction, copper ions can be cytotoxic and may compromise the integrity of biological molecules. Copper can promote the generation of reactive oxygen species (ROS), which can lead to oxidative damage of proteins and other biomolecules. Therefore, using the lowest effective concentration of copper is critical, especially in bioconjugation applications.
-
Side Reactions: Improper copper concentrations can lead to undesirable side reactions, such as the formation of oxidative homocoupling products.
Q3: What are the key reagents required for a successful this compound conjugation?
A typical CuAAC reaction for this compound conjugation involves the following core components:
-
This compound: The azide-functionalized polyethylene (B3416737) glycol linker.
-
Alkyne-functionalized molecule: The target molecule to be PEGylated.
-
Copper(II) source: Commonly Copper(II) sulfate (CuSO₄).
-
Reducing agent: Sodium ascorbate is widely used to reduce Cu(II) to the active Cu(I) state.
-
Copper(I)-stabilizing ligand: Ligands such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) or BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) are crucial. They protect the Cu(I) from oxidation and disproportionation, enhance reaction rates, and can help mitigate damage to biomolecules by acting as sacrificial reductants.
Q4: Why is it necessary to remove the copper catalyst after the reaction, and what are the common methods?
Residual copper can be toxic to cells, interfere with downstream biological assays, and promote the aggregation or denaturation of proteins. Therefore, its removal is a critical purification step. Common methods include:
-
Chelation: Using chelating agents like EDTA to form a stable, water-soluble complex with copper, which can then be removed by dialysis or size-exclusion chromatography.
-
Copper-chelating resins: These solid-phase resins have a high affinity for copper ions and can be used to selectively capture the catalyst from the reaction mixture.
-
Size-Exclusion Chromatography (SEC): This technique separates the larger PEGylated product from the smaller copper ions and catalyst complexes.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation Yield | Suboptimal Copper Concentration: Reaction rates are highly dependent on Cu(I) concentration. | Optimize the copper concentration, typically in the range of 50-250 µM. A concentration of 50 µM often marks a transition to a more efficient reaction. |
| Inefficient Cu(II) Reduction: The reducing agent (sodium ascorbate) may be degraded or used in insufficient amounts. | Use a fresh solution of sodium ascorbate. A typical final concentration is 5 mM. | |
| Oxidation of Cu(I) Catalyst: The active Cu(I) species is prone to oxidation, rendering it inactive. | Ensure the use of a stabilizing ligand like THPTA or BTTAA, typically at a 5:1 ligand-to-copper ratio. Also, deoxygenating the reaction buffer can be beneficial. | |
| Incompatible Buffer: Certain buffers, like Tris, can inhibit the reaction by chelating copper. | Use compatible buffers such as phosphate (B84403), carbonate, or HEPES in the pH range of 6.5-8.0. | |
| Degradation of Biomolecule (e.g., Protein) | Oxidative Damage: Copper-mediated generation of reactive oxygen species (ROS) can damage sensitive biomolecules. | Use a copper-stabilizing ligand (e.g., THPTA), which also acts as a sacrificial reductant. A higher ligand-to-copper ratio (e.g., 5:1) is recommended. Adding aminoguanidine (B1677879) can help intercept byproducts of ascorbate oxidation. |
| High Copper Concentration: Excessive copper can be directly detrimental to protein stability. | Use the lowest effective copper concentration that provides a reasonable reaction rate. | |
| Reaction Fails to Reach Completion | Insufficient Reagents: The molar ratio of PEG-azide to the alkyne-molecule may be too low. | For bioconjugation, it is common to use a 2-fold or higher molar excess of the azide (B81097) reagent relative to the alkyne groups on the biomolecule. |
| Steric Hindrance: The azide or alkyne group may be sterically inaccessible. | Consider introducing a longer spacer arm on either the PEG or the alkyne-functionalized molecule. | |
| Inconsistent Results Between Batches | Reagent Instability: Stock solutions of sodium ascorbate can degrade over time. | Always prepare fresh sodium ascorbate solutions before each experiment. |
| Variability in Reagent Quality: The quality of the copper source, ligand, or PEG-azide can vary. | Use high-purity, click-chemistry-grade reagents from a reliable supplier. |
Experimental Protocols
Protocol 1: General Optimization of Copper Catalyst Concentration
This protocol provides a starting point for optimizing the copper concentration for the conjugation of this compound to an alkyne-containing small molecule.
Materials:
-
This compound
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
THPTA stock solution (e.g., 50 mM in water)
-
Sodium ascorbate stock solution (e.g., 100 mM in water, prepare fresh )
-
Reaction Buffer (e.g., 0.1 M phosphate buffer, pH 7.4)
Procedure:
-
In separate microcentrifuge tubes, prepare a series of reactions with varying final concentrations of CuSO₄ (e.g., 25 µM, 50 µM, 100 µM, 250 µM).
-
To each tube, add the alkyne-functionalized molecule and this compound (typically a 1.2 to 2-fold molar excess of the azide).
-
Add the reaction buffer to bring the volume to the desired final concentration.
-
In a separate tube, premix the required volumes of CuSO₄ and THPTA solutions to achieve a 1:5 molar ratio of copper to ligand. Let this mixture stand for 2-3 minutes.
-
Add the premixed CuSO₄/THPTA solution to each reaction tube.
-
Initiate the reactions by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.
-
Gently mix and allow the reactions to proceed at room temperature for 1-4 hours.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, LC-MS) to determine the optimal copper concentration.
Protocol 2: Post-Reaction Copper Removal using EDTA and Dialysis
This protocol is suitable for purifying PEGylated biomolecules.
Materials:
-
Crude reaction mixture
-
EDTA stock solution (e.g., 100 mM in water, pH 8.0)
-
Dialysis tubing with an appropriate molecular weight cut-off (MWCO)
-
Dialysis buffer (e.g., PBS)
Procedure:
-
To the crude reaction mixture, add the EDTA stock solution to a final concentration of 10-50 mM.
-
Incubate the mixture for 1 hour at room temperature with gentle mixing to allow for the formation of the copper-EDTA complex.
-
Transfer the reaction mixture into the dialysis tubing.
-
Perform dialysis against a large volume of dialysis buffer.
-
Change the buffer every 2-3 hours for a total of 3-4 buffer changes to ensure complete removal of the copper-EDTA complex and other small molecules.
-
After dialysis, recover the purified, PEGylated product from the tubing.
Visualizations
Caption: Experimental workflow for this compound conjugation via CuAAC.
Caption: A logical guide for troubleshooting low yield in conjugation reactions.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, 89485-61-0 | BroadPharm [broadpharm.com]
- 4. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]
- 5. Auxiliary Cu(I) Click Reagents - Jena Bioscience [jenabioscience.com]
preventing side reactions with m-PEG24-azide
Welcome to the technical support center for m-PEG24-azide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing side reactions and troubleshooting common issues encountered during bioconjugation and other labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a high-purity, monodisperse polyethylene (B3416737) glycol (PEG) linker containing a terminal azide (B81097) group and a methoxy-capped terminus.[1][2][3] Its primary application is in bioconjugation through "click chemistry," a set of highly efficient and specific reactions.[4] It is commonly used for:
-
Antibody-drug conjugate (ADC) development: Linking cytotoxic drugs to antibodies.
-
PROTACs synthesis: As a linker between the target protein ligand and the E3 ligase ligand.[2]
-
Protein and peptide modification: Improving solubility and pharmacokinetic properties.
-
Surface modification: Attaching biomolecules to surfaces for various assays.
-
Fluorescent labeling: Conjugating fluorophores to biomolecules for imaging studies.
Q2: What types of reactions can the azide group of this compound undergo?
A2: The azide group of this compound is primarily used in two types of bioorthogonal click chemistry reactions:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction occurs between the azide and a terminal alkyne in the presence of a copper(I) catalyst to form a stable triazole linkage.[5][6]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction between the azide and a strained alkyne (e.g., DBCO, BCN) to form a triazole.[1][3] This method is preferred for live-cell labeling due to the toxicity of copper catalysts.
The azide group can also participate in a Staudinger Ligation with phosphine-containing molecules to form an amide bond.[4]
Q3: How stable is the azide group on this compound?
A3: The azide functionality is known for its high selectivity and stability under most conditions commonly used in bioconjugation.[4] However, it can be susceptible to reduction under certain conditions (see Troubleshooting Guide below). The PEG backbone itself can undergo changes in pH and conductivity over time, especially when stored at room temperature or exposed to light and oxygen.[7][8]
Q4: How should I store this compound?
A4: this compound should be stored at -20°C in a dry environment, protected from light.[1][9] Before use, it is important to allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[9] For solutions in organic solvents like DMSO, it is recommended to prepare them fresh for each use.[10]
Troubleshooting Guides
Side reactions with this compound, though not common, can occur and lead to low yields or impure products. The following guides will help you identify and prevent these issues.
Guide 1: Low Conjugation Yield
Low or no yield of the desired conjugate is one of the most frequent issues. The table below outlines potential causes and solutions.
| Symptom | Potential Cause | Suggested Solution |
| No or low product formation in CuAAC | Oxidation of Cu(I) catalyst: The active Cu(I) catalyst is easily oxidized to inactive Cu(II) by oxygen.[6] | - Degas all buffers and solutions thoroughly.- Work under an inert atmosphere (e.g., nitrogen or argon).- Use a freshly prepared solution of a reducing agent like sodium ascorbate (B8700270).[5]- Use a copper-stabilizing ligand such as TBTA or THPTA.[6] |
| Poor quality of reagents: Degradation of this compound, the alkyne-containing molecule, or the catalyst. | - Use high-purity reagents from a reputable supplier.- Store all reagents under the recommended conditions.- Aliquot reagents to avoid multiple freeze-thaw cycles. | |
| Low yield in SPAAC | Steric hindrance: The azide or strained alkyne may be in a sterically hindered environment on the biomolecule. | - Consider using a longer PEG linker to increase the distance between the reactive group and the biomolecule.- Optimize the pH of the reaction buffer to potentially alter the conformation of the biomolecule. |
| Incorrect buffer conditions: Suboptimal pH or the presence of interfering substances. | - Ensure the pH of the reaction buffer is within the optimal range for your specific biomolecule (typically pH 7-9).- Avoid buffers containing primary amines (e.g., Tris) if using an NHS ester for azide introduction.[10] | |
| Low yield in Staudinger Ligation | Hydrolysis of the aza-ylide intermediate: In the absence of an intramolecular trap, the intermediate can hydrolyze to an amine. | - For bioconjugation, use a "traceless" Staudinger ligation reagent that is designed to form a stable amide bond. |
Guide 2: Unwanted Side Reactions and Impurities
The presence of unexpected products can complicate purification and analysis. This guide addresses common side reactions.
| Side Product/Impurity | Potential Cause | Prevention and Mitigation |
| Reduction of Azide to Amine | Presence of reducing agents: Thiols such as dithiothreitol (B142953) (DTT) or β-mercaptoethanol in the buffer can reduce the azide group. | - Remove all reducing agents from the reaction buffer before adding this compound. This can be done by dialysis, desalting columns, or buffer exchange. |
| Reaction with phosphines: If your reaction mixture contains phosphines, a Staudinger reaction can compete with the desired click chemistry.[4] | - Avoid the use of phosphine-based reagents unless a Staudinger ligation is the intended reaction. | |
| Formation of Thiotriazoles (in CuAAC) | Reaction with free thiols: Cysteine residues on proteins can react with the alkyne in the presence of a copper catalyst, leading to a thiotriazole byproduct.[11] | - Consider temporarily blocking free thiols on your protein before the click chemistry reaction.- Optimize the concentration of the reducing agent (e.g., sodium ascorbate or TCEP) in the reaction mixture, as higher concentrations can diminish this side product.[11] |
| PEG-related impurities | Incomplete synthesis of this compound: The starting material, m-PEG24-OH, may not be fully converted to the azide.[12] | - Source high-purity this compound (typically >95%).- If synthesizing in-house, ensure complete conversion and purify the final product thoroughly. |
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of a Protein
This protocol provides a general guideline for conjugating this compound to an alkyne-modified protein.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA)
-
Sodium Ascorbate (prepare fresh)
-
DMSO
-
Degassed water
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 10 mM stock solution of CuSO₄ in degassed water.
-
Prepare a 50 mM stock solution of THPTA or TBTA in degassed water/DMSO.
-
Prepare a 100 mM stock solution of sodium ascorbate in degassed water immediately before use.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-modified protein to a final concentration of 1-5 mg/mL.
-
Add the this compound stock solution to the protein solution to achieve a 10-20 fold molar excess.
-
In a separate tube, premix the CuSO₄ and THPTA/TBTA solutions in a 1:5 molar ratio and let it stand for 3-5 minutes.
-
-
Initiation of the Click Reaction:
-
Add the premixed copper/ligand solution to the protein/azide mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
Gently mix the reaction and incubate at room temperature for 1-4 hours.
-
-
Purification:
-
Purify the PEGylated protein conjugate using size-exclusion chromatography to remove excess reagents and byproducts.
-
-
Characterization:
-
Analyze the conjugate by SDS-PAGE and mass spectrometry to confirm conjugation and determine the degree of labeling.
-
Protocol 2: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Antibody Labeling
This protocol is for the copper-free conjugation of this compound to a DBCO-functionalized antibody.
Materials:
-
DBCO-functionalized antibody in PBS, pH 7.4
-
This compound
-
DMSO
-
Purification system (e.g., dialysis or size-exclusion chromatography)
Procedure:
-
Preparation of this compound solution:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
-
Conjugation Reaction:
-
To the DBCO-functionalized antibody solution (typically 1-2 mg/mL), add a 10-20 fold molar excess of the this compound stock solution.
-
Ensure the final concentration of DMSO is below 10% to avoid denaturation of the antibody.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle mixing.
-
-
Purification:
-
Remove unreacted this compound by dialysis against PBS or by using a size-exclusion chromatography column.
-
-
Characterization:
-
Confirm the conjugation and determine the degree of labeling using techniques such as SDS-PAGE, UV-Vis spectroscopy (if the PEG conjugate has a chromophore), and mass spectrometry.
-
Visualizations
The following diagrams illustrate key workflows and logical relationships relevant to working with this compound.
Caption: A typical experimental workflow for a CuAAC reaction using this compound.
Caption: A troubleshooting decision tree for low-yield this compound reactions.
References
- 1. This compound, 89485-61-0 | BroadPharm [broadpharm.com]
- 2. precisepeg.com [precisepeg.com]
- 3. This compound, CAS 89485-61-0 | AxisPharm [axispharm.com]
- 4. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]
- 5. Click Chemistry [organic-chemistry.org]
- 6. broadpharm.com [broadpharm.com]
- 7. hamptonresearch.com [hamptonresearch.com]
- 8. hamptonresearch.com [hamptonresearch.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and facile end‐group quantification of functionalized PEG azides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of m-PEG24-Azide Labeled Biomolecules
Welcome to the technical support center for the purification of m-PEG24-azide labeled biomolecules. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to navigate challenges encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound labeled biomolecules?
A1: The most prevalent and effective methods for purifying PEGylated biomolecules, including those labeled with this compound, are chromatographic techniques. These leverage the physicochemical changes imparted by the PEG chain. The primary methods include:
-
Size Exclusion Chromatography (SEC): This is often the first choice as PEGylation increases the hydrodynamic radius of the biomolecule. SEC is highly effective at separating PEGylated conjugates from unreacted, smaller molecules like excess PEG-azide and native (un-PEGylated) proteins.[][2][3][4]
-
Ion Exchange Chromatography (IEX): The attachment of PEG chains can shield the surface charges of a biomolecule, altering its isoelectric point (pI). This change in charge properties allows for the separation of PEGylated species from un-PEGylated ones, and can even be used to separate molecules with different degrees of PEGylation (e.g., mono- vs. di-PEGylated).[]
-
Hydrophobic Interaction Chromatography (HIC): PEGylation can modify the hydrophobicity of a biomolecule. HIC separates molecules based on these differences in hydrophobicity and can be a useful complementary technique to IEX and SEC.
-
Reverse Phase Chromatography (RP-HPLC): While more commonly used for smaller proteins and peptides, RP-HPLC can be employed for analytical purposes to separate positional isomers and assess the purity of this compound labeled biomolecules.
-
Affinity Chromatography: If the biomolecule has a specific affinity tag, or if the azide (B81097) group is used for "click" chemistry to attach a handle like biotin, affinity chromatography can be a powerful purification tool.
Q2: How can I remove unreacted this compound from my labeled biomolecule?
A2: Removing excess, unreacted this compound is crucial for obtaining a pure sample. Several methods are effective:
-
Size Exclusion Chromatography (SEC): This is a very efficient method for removing low molecular weight species like unreacted this compound from the much larger PEGylated biomolecule.
-
Dialysis or Tangential Flow Filtration (TFF): Using a membrane with an appropriate molecular weight cut-off (MWCO) can effectively remove the smaller, unreacted PEG-azide while retaining the larger, labeled biomolecule.
-
Affinity Purification: If your biomolecule is tagged (e.g., with a His-tag), you can perform affinity chromatography to bind your protein of interest, wash away the unbound this compound, and then elute the purified, labeled protein.
Q3: How do I quantify the efficiency of my this compound labeling reaction?
A3: Quantifying PEGylation efficiency involves determining the degree of PEGylation (the average number of PEG molecules per biomolecule) and the percentage of conjugated biomolecule. Common analytical techniques include:
-
SDS-PAGE: A simple, semi-quantitative method. PEGylated proteins will show a significant increase in apparent molecular weight, resulting in a band shift compared to the unlabeled protein. The intensity of the bands can give an estimate of the conversion.
-
Mass Spectrometry (MS): Provides the most accurate determination of the molecular weight of the PEGylated species, allowing for precise calculation of the number of attached PEG chains.
-
High-Performance Liquid Chromatography (HPLC): Techniques like SEC-HPLC and RP-HPLC can separate different PEGylated species, and the peak areas can be used for quantification.
-
Colorimetric Assays: If the PEG itself or a tag attached via the azide is chromogenic or can be reacted to produce a color, this can be used for quantification.
-
Fluorescence Spectroscopy: If a fluorescent tag is incorporated via the azide group using click chemistry, its fluorescence can be measured to quantify the extent of labeling.
Troubleshooting Guides
Problem 1: Low Yield of Purified this compound Labeled Biomolecule
| Possible Cause | Recommended Solution |
| Inefficient Labeling Reaction | Optimize the reaction conditions (e.g., pH, temperature, molar ratio of PEG-azide to biomolecule, reaction time). Ensure the functional groups on the biomolecule are available and reactive. |
| Precipitation of Biomolecule During Labeling or Purification | Adjust buffer conditions (pH, ionic strength). Consider adding solubility enhancers like arginine. Perform purification steps at a lower temperature (e.g., 4°C) to improve protein stability. |
| Loss of Biomolecule on Chromatographic Column | Check for non-specific binding to the column matrix. Modify the mobile phase (e.g., increase salt concentration in IEX, or change the organic solvent gradient in RP-HPLC). Ensure the column is properly equilibrated. |
| Inappropriate Purification Method | The chosen purification method may not be optimal for your specific biomolecule. For example, if SEC is not providing good resolution, consider IEX or HIC based on the properties of your biomolecule. |
| Degradation of the Biomolecule | Add protease inhibitors to your buffers. Work quickly and at low temperatures to minimize degradation. |
Problem 2: Co-elution of Unlabeled Biomolecule with Labeled Product
| Possible Cause | Recommended Solution |
| Insufficient Resolution of the Chromatographic Method | For SEC: Use a column with a smaller pore size or a longer column to improve resolution. Optimize the flow rate. For IEX: Optimize the pH of the mobile phase to maximize the charge difference between the labeled and unlabeled biomolecule. Use a shallower salt gradient for elution. For HIC: Adjust the salt concentration in the binding buffer to optimize differential binding. Use a shallower gradient of decreasing salt concentration for elution. |
| Aggregation of the Biomolecule | Aggregates can have a wide range of sizes and properties, leading to broad peaks and poor separation. Analyze for aggregation using SEC with multi-angle light scattering (SEC-MALS). Add detergents or adjust buffer conditions to minimize aggregation. |
| Heterogeneity of PEGylation | If there is a mix of mono-, di-, and higher-order PEGylated species, their properties will be very similar, making separation difficult. IEX is often the best choice for separating species with different degrees of PEGylation. |
Problem 3: Presence of Excess this compound in the Final Product
| Possible Cause | Recommended Solution |
| Inefficient Removal by Primary Purification Step | For SEC: Ensure the column has a suitable fractionation range to separate the high molecular weight conjugate from the low molecular weight free PEG-azide. For Dialysis/TFF: Use a membrane with a significantly smaller MWCO than the PEGylated biomolecule. Perform multiple buffer exchanges. |
| Non-specific Interaction of PEG-azide with the Biomolecule | This is less common but possible. Wash extensively during purification steps. Consider a secondary purification step using a different chromatographic principle (e.g., IEX after SEC). |
Quantitative Data Summary
The following tables provide a summary of expected outcomes and parameters for common purification and analysis techniques.
Table 1: Comparison of Purification Techniques for this compound Labeled Biomolecules
| Technique | Principle of Separation | Typical Purity Achieved | Typical Yield | Key Advantage | Key Limitation |
| Size Exclusion Chromatography (SEC) | Hydrodynamic radius | >95% | 70-95% | Excellent for removing unreacted PEG and buffer components. | Limited resolution for species of similar size (e.g., different degrees of PEGylation). |
| Ion Exchange Chromatography (IEX) | Surface charge | >98% | 60-90% | Can separate different degrees of PEGylation and positional isomers. | Requires optimization of pH and salt gradient; PEG can shield charges. |
| Hydrophobic Interaction Chromatography (HIC) | Hydrophobicity | >95% | 50-85% | Good complementary method to IEX. | Lower capacity and resolution compared to IEX. |
| Affinity Chromatography | Specific binding interaction | >99% | 40-80% | Highly specific, leading to very high purity. | Requires a suitable affinity tag on the biomolecule. |
Table 2: Analytical Techniques for Characterization
| Technique | Parameter Measured | Typical Resolution/Accuracy |
| SDS-PAGE | Apparent Molecular Weight | Semi-quantitative |
| SEC-HPLC | Hydrodynamic Radius, Purity, Aggregation | High resolution for size variants. |
| Mass Spectrometry (MS) | Absolute Molecular Weight, Degree of PEGylation | High accuracy (± 1-10 Da for intact proteins). |
| Capillary Electrophoresis (CE) | Purity, Degree of PEGylation | High resolution for charged species. |
Experimental Protocols
Protocol 1: Purification by Size Exclusion Chromatography (SEC)
-
Column Selection: Choose an SEC column with a fractionation range appropriate for the expected size of your this compound labeled biomolecule.
-
Buffer Preparation: Prepare a mobile phase buffer that is compatible with your biomolecule and downstream applications (e.g., 1x PBS, pH 7.4). Degas the buffer thoroughly.
-
System Equilibration: Equilibrate the SEC column with at least two column volumes of the mobile phase at a constant flow rate (e.g., 1 mL/min for an analytical column).
-
Sample Preparation: Concentrate your reaction mixture if necessary. Filter the sample through a 0.22 µm filter to remove any precipitates.
-
Injection and Fractionation: Inject the sample onto the column. Collect fractions as the sample elutes. The PEGylated biomolecule should elute first, followed by the unlabeled biomolecule, and finally the unreacted this compound.
-
Analysis: Analyze the collected fractions by SDS-PAGE and/or UV-Vis spectroscopy at 280 nm to determine which fractions contain the purified product.
-
Pooling and Concentration: Pool the fractions containing the pure, labeled biomolecule and concentrate if necessary.
Protocol 2: Purification by Ion Exchange Chromatography (IEX)
-
Column and Buffer Selection: Choose an anion or cation exchange column based on the predicted pI of your PEGylated biomolecule. Prepare a low-salt binding buffer (Buffer A) and a high-salt elution buffer (Buffer B) at a pH that maximizes the charge difference between the labeled and unlabeled species.
-
System Equilibration: Equilibrate the IEX column with Buffer A until the conductivity and pH are stable.
-
Sample Preparation: Exchange the buffer of your sample into Buffer A using dialysis or a desalting column. Filter the sample through a 0.22 µm filter.
-
Sample Loading: Load the sample onto the column. Collect the flow-through, which may contain unreacted PEG-azide.
-
Washing: Wash the column with Buffer A to remove any non-specifically bound impurities.
-
Elution: Elute the bound biomolecules using a linear gradient of Buffer B. The unlabeled biomolecule will typically elute at a lower salt concentration than the PEGylated biomolecule (due to charge shielding by the PEG).
-
Analysis and Pooling: Analyze the collected fractions by SDS-PAGE and/or UV-Vis spectroscopy to identify the fractions containing the purified product. Pool the relevant fractions.
Visualizations
Caption: General workflow for purification and analysis of this compound labeled biomolecules.
Caption: Troubleshooting logic for improving the purity of this compound labeled biomolecules.
References
how to improve the efficiency of m-PEG24-azide bioconjugation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the efficiency of m-PEG24-azide bioconjugation. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to ensure successful conjugation outcomes.
Troubleshooting Guide
This guide addresses common issues encountered during this compound bioconjugation, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conjugation Yield | Inefficient Reaction Conditions: Suboptimal pH, temperature, or reactant concentrations. | Optimize pH (typically 7.2-8.5 for NHS esters, 4-12 for CuAAC). Increase the concentration of the limiting reagent. For CuAAC, ensure the use of a suitable copper (I) source and a stabilizing ligand. |
| Reagent Degradation: Hydrolysis of NHS esters in aqueous buffers; degradation of azide (B81097) or alkyne. | Prepare NHS ester solutions fresh in anhydrous organic solvents if possible.[1] Store this compound at -20°C, protected from moisture.[2] | |
| Steric Hindrance: The conjugation site on the biomolecule is not easily accessible. | Introduce a longer spacer arm on the PEG linker. Consider alternative conjugation strategies if possible. | |
| Protein Aggregation: The bioconjugation process can sometimes lead to protein aggregation, reducing the availability of sites.[1] | Include additives like aminoguanidine (B1677879) to prevent side reactions from ascorbate (B8700270) oxidation in CuAAC.[3] Optimize buffer conditions and protein concentration. | |
| Side Reactions/Impure Product | Hydrolysis of NHS Ester: Competition with the desired amine reaction in aqueous solutions, especially at high pH.[4] | Perform the reaction at a pH between 7.2 and 8.5 to balance amine reactivity and NHS ester stability. |
| Oxidative Damage to Biomolecules (CuAAC): Copper can generate reactive oxygen species, potentially damaging proteins. | Use a copper-chelating ligand like THPTA or TBTA to stabilize the copper (I) oxidation state and minimize oxidative damage. | |
| Protein Crosslinking: Non-specific reactions can lead to the formation of protein-protein conjugates. | Ensure the use of a sufficient excess of the PEG reagent to favor the modification of individual protein molecules. | |
| Difficulty in Purification | Similar Properties of Reactants and Products: Unreacted PEG and PEGylated protein may have similar chromatographic behavior. | Utilize purification techniques that separate based on different properties, such as size-exclusion chromatography (SEC) followed by ion-exchange chromatography (IEX). |
| Presence of Multiple PEGylation Species: Formation of mono-, di-, and multi-PEGylated products. | Optimize the molar ratio of PEG reagent to biomolecule to favor the desired degree of PEGylation. Use high-resolution purification methods like IEX or hydrophobic interaction chromatography (HIC) to separate different species. |
Logical Troubleshooting Flow
Caption: A flowchart for troubleshooting common bioconjugation issues.
Frequently Asked Questions (FAQs)
1. What is this compound and what is it used for? this compound is a PEG-based linker containing an azide group. It is used in bioconjugation via "click chemistry" to attach the PEG chain to a molecule of interest, often a protein or a drug. This process, known as PEGylation, can improve the solubility, stability, and pharmacokinetic profile of the conjugated molecule. The azide group can react with alkyne-containing molecules through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or with strained cyclooctynes like DBCO or BCN through strain-promoted azide-alkyne cycloaddition (SPAAC).
2. Should I use CuAAC or SPAAC for my bioconjugation? The choice depends on your biomolecule's sensitivity and the experimental context.
-
CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition): This reaction is very fast and efficient. However, the copper catalyst can be toxic to cells and may cause oxidative damage to some proteins. It is well-suited for conjugating robust biomolecules in vitro.
-
SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition): This is a copper-free click chemistry method, making it ideal for bioconjugation in living systems or with sensitive biomolecules. The reaction rates are generally slower than CuAAC but can be accelerated by using more reactive cyclooctynes or modified azides.
3. What are the optimal reaction conditions for CuAAC with this compound? Optimal conditions can vary, but a good starting point is:
-
pH: A range of 4-12 is generally tolerated, with pH 7.0-7.5 being a common starting point for reactions with biomolecules.
-
Catalyst: A copper(I) source is required. This is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).
-
Ligand: A chelating ligand such as TBTA or THPTA is crucial to stabilize the Cu(I) and protect the biomolecule. A 5-fold excess of ligand relative to copper is recommended.
-
Concentrations: Copper concentrations are typically between 50 and 100 µM. A molar excess of the PEG-azide reagent over the alkyne-modified biomolecule is common.
4. How can I monitor the progress of my bioconjugation reaction? Several analytical techniques can be used:
-
SDS-PAGE: A successful conjugation will show a shift in the molecular weight of the protein, corresponding to the attached PEG chain.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Provides a precise measurement of the molecular weight of the conjugate, confirming the addition of the PEG group.
-
HPLC (High-Performance Liquid Chromatography): Techniques like Size-Exclusion Chromatography (SEC) or Reverse-Phase HPLC (RP-HPLC) can be used to separate the conjugated product from the unreacted biomolecule and PEG reagent.
5. What is the best way to purify the final PEGylated conjugate? A multi-step purification strategy is often necessary due to the potential for a complex mixture of products.
-
Size-Exclusion Chromatography (SEC): Effective for removing unreacted low molecular weight reagents and by-products.
-
Ion-Exchange Chromatography (IEX): Can separate proteins based on charge differences. Since PEGylation can shield surface charges, IEX is useful for separating un-PEGylated, mono-PEGylated, and multi-PEGylated species.
-
Hydrophobic Interaction Chromatography (HIC): Separates molecules based on hydrophobicity and can be a good complementary technique to IEX.
-
Membrane-based methods: Techniques like ultrafiltration and diafiltration can also be used for purification.
Reaction Pathways and Workflows
CuAAC vs. SPAAC Pathways
References
- 1. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Technical Support Center: m-PEG24-azide Reaction Kinetics
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the impact of pH on m-PEG24-azide reaction kinetics.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with this compound?
For most CuAAC reactions involving biomolecules, a pH range of 7.0 to 7.5 is a good starting point, often using buffers like phosphate-buffered saline (PBS) or HEPES.[1] While the CuAAC reaction is robust and can proceed over a broad pH range (approximately 4 to 12), the optimal pH can depend on the specific substrates and buffer conditions.[2] It is advisable to perform a small-scale optimization to determine the ideal pH for your specific application.
Q2: How does pH affect strain-promoted azide-alkyne cycloaddition (SPAAC) reactions with this compound?
The pH can have a significant impact on the kinetics of SPAAC reactions. Generally, higher pH values tend to increase the reaction rate. This is attributed to changes in the charge state of the reactants. However, the choice of buffer is also crucial, as some buffers can influence the reaction rate differently. For instance, in one study, reactions in HEPES buffer showed a different pH-rate profile compared to other buffers like PBS and borate (B1201080) buffer.[3]
Q3: Can the azide (B81097) group of this compound degrade at certain pH values?
Yes, the azide group can be sensitive to acidic conditions. In the presence of strong acids, there is a risk of forming hydrazoic acid (HN₃), which is volatile and highly toxic. It is generally recommended to handle azide-containing compounds at neutral or slightly basic pH to ensure their stability.
Q4: Are there any buffers that should be avoided for CuAAC reactions?
Yes, buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, should be avoided as they can chelate the copper catalyst and inhibit the reaction.[4] Buffers with high concentrations of chloride ions (greater than approximately 0.2 M) can also interfere with the copper catalyst. Compatible buffers include phosphate, carbonate, and HEPES.
Q5: My SPAAC reaction is slow. Could pH be the issue?
Slow reaction kinetics in SPAAC can indeed be related to suboptimal pH. If you are working at a neutral or acidic pH, consider increasing the pH to a more basic range (e.g., pH 8-9) to see if the rate improves. However, always ensure that your biomolecule of interest is stable at the tested pH. Additionally, the choice of buffer can significantly impact the reaction rate, so screening different buffer systems may be beneficial.[3]
Troubleshooting Guides
Problem 1: Low or No Product Formation in CuAAC Reaction
| Possible Cause | Troubleshooting Step |
| Suboptimal pH | Ensure the reaction pH is within the optimal range of 7.0-7.5. Use a calibrated pH meter to check the buffer. Consider screening a pH range from 6.5 to 8.0. |
| Incompatible Buffer | Avoid using Tris or glycine-based buffers. Switch to a non-coordinating buffer such as PBS or HEPES. |
| Oxidation of Copper(I) Catalyst | Prepare the sodium ascorbate (B8700270) solution fresh and degas all solutions to remove oxygen. Ensure an adequate ratio of ligand to copper (a 5:1 ratio is often recommended) to protect the Cu(I) state. |
| Poor Reagent Solubility | Add a co-solvent like DMSO or DMF to improve the solubility of this compound or the alkyne partner. |
| Degraded Reagents | Use fresh, high-quality this compound and alkyne reagents. Ensure proper storage conditions (-20°C, desiccated). |
Problem 2: Low Yield in SPAAC Reaction
| Possible Cause | Troubleshooting Step |
| Suboptimal pH | The reaction rate for SPAAC often increases with higher pH. Try increasing the pH of the reaction buffer to 8.0 or 8.5, provided your molecules are stable under these conditions. |
| Incorrect Buffer System | The choice of buffer can significantly affect SPAAC kinetics. If using PBS, consider switching to HEPES or borate buffer, as they have been shown to yield higher reaction rates in some cases. |
| Steric Hindrance | Bulky groups near the azide or cyclooctyne (B158145) can impede the reaction. The PEG linker in this compound generally helps to reduce steric hindrance. |
| Reagent Instability | Strained cyclooctynes can be unstable, especially under acidic conditions or during long-term storage. Use fresh reagents and store them properly. |
| Low Reactant Concentration | SPAAC reactions are concentration-dependent. If possible, increase the concentration of one or both reactants. |
Data Presentation
Table 1: Effect of pH and Buffer on SPAAC Second-Order Rate Constants (k₂) at 37°C
| Buffer | pH | k₂ (M⁻¹s⁻¹) with 1-azido-1-deoxy-β-D-glucopyranoside | k₂ (M⁻¹s⁻¹) with 3-azido-L-alanine |
| MES | 5 | 0.59 ± 0.01 | 0.35 ± 0.01 |
| MES | 6 | 0.72 ± 0.01 | 0.44 ± 0.01 |
| PBS | 7 | 0.85 ± 0.03 | 0.49 ± 0.01 |
| HEPES | 7 | 1.22 ± 0.02 | 0.55 ± 0.01 |
| HEPES | 8 | 1.03 ± 0.01 | 0.50 ± 0.01 |
| Borate | 9 | 1.13 ± 0.01 | 0.65 ± 0.01 |
| Borate | 10 | 1.18 ± 0.01 | 0.73 ± 0.01 |
Data adapted from a study on the effects of buffer, pH, and temperature on SPAAC reaction rates. While not specific to this compound, this data illustrates the general trend of pH and buffer effects on SPAAC kinetics. The presence of a PEG linker has been shown to enhance reaction rates.
Experimental Protocols
Protocol 1: General Procedure for CuAAC Reaction with this compound
This protocol provides a general guideline. Optimization of reactant concentrations, temperature, and reaction time may be necessary for specific applications.
Materials:
-
This compound
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I) stabilizing ligand
-
Phosphate-buffered saline (PBS), pH 7.4
-
Degassed deionized water
-
Organic co-solvent (e.g., DMSO or DMF), if needed
Procedure:
-
Prepare Stock Solutions:
-
This compound: Prepare a 10 mM stock solution in degassed deionized water or an organic co-solvent.
-
Alkyne-functionalized molecule: Prepare a 1-10 mM stock solution in a compatible solvent.
-
CuSO₄: Prepare a 20 mM stock solution in deionized water.
-
THPTA ligand: Prepare a 50 mM stock solution in deionized water.
-
Sodium ascorbate: Prepare a fresh 100 mM stock solution in deionized water immediately before use.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-functionalized molecule to the desired final concentration in PBS.
-
Add this compound to the reaction mixture (typically 1.5-2 equivalents relative to the alkyne).
-
Prepare a premixed solution of CuSO₄ and THPTA ligand by adding the required volume of each stock solution. A 1:5 molar ratio of Cu:ligand is common. Let it sit for a few minutes.
-
Add the CuSO₄/ligand premix to the reaction tube. The final copper concentration is typically 50-250 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration is typically 1-5 mM.
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight for sensitive biomolecules.
-
-
Purification:
-
Purify the resulting conjugate using an appropriate method such as size-exclusion chromatography, dialysis, or HPLC to remove excess reagents and the copper catalyst.
-
Protocol 2: General Procedure for SPAAC Reaction with this compound
This protocol provides a general guideline for a strain-promoted azide-alkyne cycloaddition.
Materials:
-
This compound
-
Cyclooctyne-functionalized molecule (e.g., DBCO, BCN)
-
Reaction buffer (e.g., PBS pH 7.4, HEPES pH 8.0, or Borate buffer pH 9.0)
-
Organic co-solvent (e.g., DMSO or DMF), if needed
Procedure:
-
Prepare Stock Solutions:
-
This compound: Prepare a 10 mM stock solution in the chosen reaction buffer or an organic co-solvent.
-
Cyclooctyne-functionalized molecule: Prepare a 10-100 mM stock solution in a compatible solvent (e.g., DMSO).
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the cyclooctyne-functionalized molecule to the desired final concentration in the reaction buffer.
-
Add the this compound solution. A slight excess (e.g., 1.5-2 equivalents) of one reactant can be used to drive the reaction to completion.
-
If a co-solvent was used for the stock solutions, ensure the final concentration in the reaction mixture is low enough (typically <10%) to not affect the stability of biomolecules.
-
-
Incubation:
-
Gently mix the reaction components.
-
Incubate at room temperature for 2-12 hours or at 4°C for 12-24 hours. Reaction times are dependent on the specific cyclooctyne used and the reactant concentrations.
-
-
Purification:
-
Purify the conjugate using a suitable method like size-exclusion chromatography or HPLC to remove unreacted starting materials.
-
Visualizations
Caption: General experimental workflow for a CuAAC reaction.
Caption: General experimental workflow for a SPAAC reaction.
Caption: Logical relationship of pH and reaction kinetics.
References
Technical Support Center: m-PEG24-azide SPAAC Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing m-PEG24-azide in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a monodisperse polyethylene (B3416737) glycol (PEG) linker containing a terminal azide (B81097) group.[1][2] It is an aqueous soluble reagent used in "click chemistry," specifically in copper-free SPAAC reactions, to connect with molecules containing strained alkyne groups like DBCO (Dibenzocyclooctyne) or BCN (Bicyclo[6.1.0]nonyne).[3][4] This forms a stable triazole linkage and is commonly used in bioconjugation, such as in the development of antibody-drug conjugates (ADCs) and for surface modification of nanoparticles.[3][5] The PEG component enhances the water solubility of the molecule it is attached to.[4]
Q2: My SPAAC reaction with this compound has a low yield. What are the common causes?
Low yields in SPAAC reactions can stem from several factors:
-
Poor Reagent Quality: Ensure the this compound and the cyclooctyne (B158145) reagent have been stored correctly, typically at -20°C, and have not degraded.[2] The purity of the reagents is also crucial.[1]
-
Steric Hindrance: The bulky nature of the molecules being conjugated can physically block the azide and alkyne groups from reacting efficiently.[6] The PEG linker on this compound is designed to reduce steric hindrance, but it can still be a factor with very large biomolecules.[7]
-
Suboptimal Reaction Conditions: Factors such as pH, temperature, and solvent can significantly impact the reaction rate.[8]
-
Incorrect Stoichiometry: An inappropriate ratio of this compound to the cyclooctyne can lead to incomplete reaction. A slight excess of one reagent is often used to drive the reaction to completion.[1]
-
Solubility Issues: While this compound is water-soluble, the molecule it is being reacted with may not be, leading to a heterogeneous reaction mixture and slower reaction rates.[4]
Q3: Can I use co-solvents to improve the solubility of my reactants?
Yes, organic co-solvents like DMSO can be used to improve the solubility of less-polar reactants.[1] However, for reactions involving sensitive biomolecules like proteins, the concentration of the organic solvent should be kept to a minimum (ideally below 5-10% v/v) to avoid denaturation.[7][9]
Q4: What is the optimal pH for a SPAAC reaction with this compound?
SPAAC reactions are generally efficient at a physiological pH range of 7.0-8.5.[6] Higher pH values can sometimes increase reaction rates, but this is dependent on the specific buffer system used.[8] It is important to avoid buffers containing primary amines, such as Tris, if your conjugation strategy involves NHS esters for introducing the azide or alkyne functionality, as they will compete in the reaction.[6]
Q5: How does temperature affect the reaction rate?
Increasing the reaction temperature can accelerate the SPAAC reaction.[10] Reactions are often performed at room temperature (25°C) or at 37°C.[8] However, the thermal stability of the biomolecules involved must be considered to prevent degradation.
Q6: I am observing non-specific labeling. What could be the cause?
While SPAAC is a highly specific bioorthogonal reaction, non-specific labeling can occur.[7] Some cyclooctyne reagents, like DBCO, have been reported to react with cysteine residues in proteins.[11] If you suspect non-specific binding, it is important to run appropriate controls and consider alternative cyclooctyne reagents. The presence of sodium azide (NaN₃) as a preservative in buffers can also interfere with the reaction, particularly with SPAAC, by competing with the this compound.[11]
Q7: How can I monitor the progress of my SPAAC reaction?
The progress of a SPAAC reaction can be monitored using several analytical techniques:
-
UV-Vis Spectroscopy: If you are using a DBCO-functionalized molecule, you can monitor the disappearance of the characteristic DBCO absorbance peak around 310 nm.[12]
-
Mass Spectrometry (e.g., ESI-MS or MALDI-TOF): This technique allows you to observe the formation of the desired conjugate by detecting its increased molecular weight.[7]
-
SDS-PAGE: For protein conjugations, a shift to a higher molecular weight on an SDS-PAGE gel can indicate successful conjugation.[7]
-
NMR Spectroscopy: In some cases, ¹H NMR can be used to follow the disappearance of reactant signals and the appearance of product signals.[10]
-
Inline ATR-IR Spectroscopy: This method can track the disappearance of the azide peak around 2100 cm⁻¹.[10]
Quantitative Data
Table 1: Comparison of Second-Order Rate Constants for Common Cyclooctynes in SPAAC Reactions
| Cyclooctyne Reagent | Abbreviation | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features |
| Dibenzocyclooctyne | DBCO | ~0.3 - 1.0 | Generally faster than BCN.[8] |
| Bicyclononyne | BCN | ~0.3 - 1.0 | Smaller and less lipophilic than DBCO.[13] |
| trans-Cyclooctene | TCO | >1,000 - 10⁶ (with Tetrazine) | Exceptionally rapid reaction (IEDDA chemistry).[8] |
Note: Reaction rates are dependent on the specific azide, solvent, pH, and temperature.[8]
Experimental Protocols
Detailed Protocol for Conjugation of this compound to a DBCO-Functionalized Protein
This protocol provides a general guideline for the conjugation of this compound to a protein that has been previously functionalized with a DBCO group.
Materials:
-
DBCO-functionalized protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO
-
Desalting column (e.g., 7K MWCO for an antibody)
-
Reaction tubes
Procedure:
-
Protein Preparation:
-
Ensure the DBCO-functionalized protein is purified and buffer-exchanged into an amine-free and azide-free buffer like PBS at a pH of 7.4.
-
Determine the precise concentration of the protein solution using a standard protein assay (e.g., BCA or Bradford).
-
-
Reagent Preparation:
-
Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
-
SPAAC Reaction:
-
In a reaction tube, add the DBCO-functionalized protein solution.
-
Calculate the required volume of the this compound stock solution to achieve the desired molar excess. A 3-5 fold molar excess of this compound over the protein is a good starting point.
-
Add the calculated volume of the this compound stock solution to the protein solution.
-
Ensure the final concentration of DMSO in the reaction mixture is kept low (ideally <5% v/v) to maintain protein stability.
-
Gently mix the reaction components by pipetting.
-
-
Incubation:
-
Incubate the reaction mixture. Typical incubation times are 2-4 hours at room temperature or 12-18 hours at 4°C.[8] The optimal time may need to be determined empirically.
-
-
Purification:
-
Once the reaction is complete, remove the excess, unreacted this compound using a desalting column with an appropriate molecular weight cutoff for your protein.[6]
-
Follow the manufacturer's instructions for the desalting column.
-
-
Characterization and Storage:
-
Determine the concentration of the purified this compound-conjugated protein.
-
Analyze the conjugate using appropriate techniques (e.g., SDS-PAGE, Mass Spectrometry) to confirm successful conjugation and determine the degree of labeling.
-
Store the purified conjugate under appropriate conditions for your protein.
-
Troubleshooting Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, 89485-61-0 | BroadPharm [broadpharm.com]
- 3. Azide | BroadPharm [broadpharm.com]
- 4. This compound, CAS 89485-61-0 | AxisPharm [axispharm.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Live Monitoring of Strain‐Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR‐IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. help.lumiprobe.com [help.lumiprobe.com]
- 12. docs.aatbio.com [docs.aatbio.com]
- 13. Bioorthogonal Chemistry - Click Reaction Reagent [bldpharm.com]
minimizing copper-mediated damage in m-PEG24-azide CuAAC reactions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions involving m-PEG24-azide. Our goal is to help you minimize copper-mediated damage to your valuable biomolecules and achieve high-yield, clean conjugations.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of damage to proteins and peptides during CuAAC reactions?
The primary cause of damage is the copper-mediated formation of reactive oxygen species (ROS), which leads to the oxidative degradation of biomolecules.[1][2][3] This is a significant drawback, particularly in biological systems.[1][2] Amino acid residues such as cysteine, histidine, methionine, tryptophan, and tyrosine are especially susceptible to this oxidative damage.
Q2: How can I minimize the generation of reactive oxygen species (ROS)?
Minimizing ROS generation is crucial for successful bioconjugation. Key strategies include:
-
Using a Cu(I)-stabilizing ligand: Ligands protect the Cu(I) ion from oxidation and reduce its capacity to generate ROS.
-
Limiting oxygen exposure: Capping reaction tubes can help minimize the diffusion of oxygen into the reaction mixture.
-
Using the minimum necessary concentration of copper and reducing agent: While sufficient for the reaction, excess copper and ascorbate (B8700270) can increase ROS production.
Q3: What is the role of a ligand in the CuAAC reaction?
Ligands serve a dual purpose in CuAAC reactions:
-
Stabilize the Cu(I) oxidation state: This prevents disproportionation into Cu(0) and Cu(II) and protects it from oxidation, ensuring a sufficient concentration of the active catalyst.
-
Accelerate the reaction rate: Ligands can significantly increase the efficiency of the cycloaddition. Water-soluble ligands like THPTA and BTTAA are particularly effective in biological applications as they also help reduce copper's cytotoxicity.
Q4: My reaction yield is low. What are the common causes?
Low yields in CuAAC reactions can often be attributed to:
-
Oxidation of the Cu(I) catalyst: This is a primary reason for reaction failure. Ensure you are using a fresh reducing agent and consider deoxygenating your reaction mixture.
-
Insufficient catalyst: For many bioconjugations, the copper complex is used in stoichiometric amounts rather than catalytic amounts, with maximal activity often reached around 250 μM Cu.
-
Poor reagent quality: Degradation of the azide (B81097), alkyne, or reducing agent (like sodium ascorbate) can inhibit the reaction.
-
Inhibitory components in the buffer: Buffers containing strong copper chelators, such as Tris or high concentrations of chloride, can slow down or inhibit the reaction. Phosphate (B84403), HEPES, or acetate (B1210297) buffers are generally recommended.
Q5: Can I use any reducing agent to generate Cu(I) from a Cu(II) source?
While sodium ascorbate is the most common reducing agent, others can be used. However, some common lab reagents can be problematic:
-
TCEP: Although initially used, it was later found that its Cu-binding and azide-reducing properties can interfere with the reaction.
-
Dithiothreitol (DTT): Can lead to oxidative degradation. Monothiol reducing agents like free cysteine have been shown to be effective alternatives that can abrogate this degradation.
-
Hydroxylamine: Can be used as an alternative to ascorbate when it is not suitable for the specific application.
Q6: How do I choose the best ligand for my application?
The choice of ligand depends on your specific experimental conditions, particularly the solvent system and whether the reaction is performed in vitro or in vivo.
| Property | BTTAA | BTTES | THPTA | TBTA |
| Biocompatibility | Very High | Very High | Moderate | Low |
| Reaction Kinetics | Very High | High | Moderate | Very High |
| Water Solubility | Moderate | High | High | Low |
| Organic Solubility | Moderate | Low | Low | Very High |
| Recommended Use | In Vivo, In Vitro | In Vivo, In Vitro | In Vitro, Aqueous Synthesis | Organic Synthesis |
This table is a summary of information from Vector Labs.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Cu(I) catalyst due to oxidation. | • Use freshly prepared sodium ascorbate solution. • Degas the reaction mixture with an inert gas (e.g., argon or nitrogen). • Ensure the ligand-to-copper ratio is sufficient (typically 5:1) to protect the Cu(I). |
| 2. Inhibitory buffer components. | • Avoid Tris buffer and high concentrations (>0.2 M) of chloride. • Use compatible buffers like phosphate, HEPES, or acetate. | |
| 3. Low concentration of reactants. | • For bioconjugations, ensure copper concentration is adequate (often 50-250 μM for maximal activity). | |
| Protein/Peptide Degradation | 1. Oxidative damage from ROS. | • Increase the ligand-to-copper ratio (at least 5:1 is recommended). • Use a monothiol reducing agent like cysteine instead of DTT. • Minimize reaction time by optimizing catalyst and reactant concentrations. |
| 2. Side reactions with ascorbate byproducts. | • Add aminoguanidine (B1677879) to the reaction mixture to intercept reactive byproducts of ascorbate oxidation. | |
| Reaction Stalls Before Completion | 1. Depletion of the reducing agent. | • Ensure sufficient sodium ascorbate is present (e.g., 2.5 mM was found to be sufficient for a reaction with 100 μM Cu). |
| 2. Precipitation of copper complexes. | • If using phosphate buffers, premix the CuSO₄ with the ligand before adding it to the reaction mixture to prevent precipitation. | |
| Difficulty Purifying PEGylated Product | 1. Heterogeneous reaction mixture. | • Optimize reaction conditions to drive it to completion, minimizing unreacted starting materials. |
| 2. Similar properties of product and impurities. | • Use size exclusion chromatography (SEC) to separate based on size differences imparted by the PEG chain. • Ion exchange chromatography (IEX) can separate based on changes in surface charge after PEGylation. |
Experimental Protocols & Methodologies
Protocol 1: General CuAAC for this compound Bioconjugation
This protocol is a starting point and may require optimization for specific biomolecules.
Materials:
-
Alkyne-modified biomolecule
-
This compound
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
THPTA ligand stock solution (e.g., 50 mM in water)
-
Sodium Ascorbate stock solution (e.g., 100 mM in water, prepare fresh )
-
Aminoguanidine stock solution (optional, for sensitive proteins)
-
Reaction Buffer (e.g., 100 mM sodium phosphate, pH 7.0)
Procedure:
-
In a microcentrifuge tube, combine the alkyne-modified biomolecule and this compound in the reaction buffer. A 2 to 10-fold molar excess of the PEG-azide over the alkyne is common.
-
Prepare a premix of the copper and ligand. For a final reaction volume of 500 µL with a final copper concentration of 200 µM, you would mix 5 µL of 20 mM CuSO₄ with 10 µL of 50 mM THPTA. This maintains a 5:1 ligand-to-copper ratio.
-
Add the CuSO₄/ligand premix to the solution containing the azide and alkyne. Mix gently.
-
If using, add aminoguanidine at this stage.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2.5-5 mM.
-
Close the tube to minimize oxygen exposure and mix gently by inversion or on a slow rotator.
-
Allow the reaction to proceed at room temperature for 1-4 hours. Monitor progress if possible (e.g., via SDS-PAGE to observe the shift in molecular weight of the protein).
-
Once complete, the reaction can be quenched by adding a chelating agent like EDTA or purified directly.
Protocol 2: Purification of PEGylated Protein
Size exclusion chromatography (SEC) is often effective for removing unreacted PEG and other small molecules.
Procedure:
-
Equilibrate an appropriate SEC column (chosen based on the molecular weight of your PEGylated product) with a suitable buffer (e.g., PBS).
-
Load the entire reaction mixture onto the column.
-
Elute the column with the equilibration buffer.
-
Collect fractions and analyze them by SDS-PAGE and/or UV-Vis spectroscopy to identify the fractions containing the purified PEGylated protein, which should elute earlier than the un-PEGylated protein and other smaller reactants.
Visual Guides
Caption: The CuAAC reaction mechanism, highlighting the role of the ligand and the pathway to ROS formation.
Caption: A logical workflow for troubleshooting common issues in CuAAC bioconjugation reactions.
Caption: A step-by-step experimental workflow for performing a typical CuAAC bioconjugation reaction.
References
Validation & Comparative
A Comparative Guide to Analytical Methods for Characterizing m-PEG24-azide Conjugates
For Researchers, Scientists, and Drug Development Professionals
The conjugation of molecules with polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, is a widely adopted strategy in drug development to enhance the therapeutic properties of peptides, proteins, oligonucleotides, and small molecules. The m-PEG24-azide linker is a discrete PEG reagent that allows for the introduction of a 24-unit PEG chain terminating in an azide (B81097) group, which can then be selectively reacted, often via "click chemistry," to a corresponding alkyne-functionalized molecule. Accurate and robust analytical methods are crucial for the characterization of these conjugates to ensure their quality, efficacy, and safety. This guide provides an objective comparison of key analytical techniques for characterizing this compound conjugates, supported by experimental data and detailed protocols.
Key Analytical Techniques for Characterization
The comprehensive characterization of this compound conjugates involves a multi-faceted approach to confirm the covalent attachment of the PEG chain, determine the extent of PEGylation, identify the conjugation site, and quantify the conjugate and any residual reagents. The primary analytical methods employed for these purposes are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy.
| Analytical Method | Principle | Key Applications for this compound Conjugates | Advantages | Limitations |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | - Confirmation of azide functionalization on the PEG linker.- Verification of covalent bond formation after conjugation.- Quantification of the degree of PEGylation. | - Provides detailed structural information.- Non-destructive.- Quantitative.[1][2] | - Lower sensitivity compared to MS.- Signal overlap can complicate spectra of large conjugates.[2] |
| Mass Spectrometry | Measures the mass-to-charge ratio of ions. | - Accurate mass determination of the conjugate.- Determination of the drug-to-antibody ratio (DAR) in ADCs.[3][4][][6][7] - Identification of PEGylation sites.[8][9][10] | - High sensitivity and specificity.- Provides molecular weight information.- Can analyze complex mixtures when coupled with LC.[9] | - Destructive technique.- Ionization efficiency can vary for different molecules. |
| HPLC | Separates components of a mixture based on their interaction with a stationary phase. | - Quantification of the conjugate and unreacted this compound.- Purity assessment of the conjugate.- Analysis of heterogeneity of the PEGylated product.[11] | - Highly reproducible and quantitative.- Can be coupled with various detectors (UV, CAD, MS).- Well-established for quality control. | - PEG lacks a strong UV chromophore, requiring alternative detection methods like Charged Aerosol Detection (CAD).[12] |
| FTIR Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | - Monitoring the disappearance of the azide vibrational band (~2100 cm⁻¹) to confirm conjugation.[13] - Real-time monitoring of the conjugation reaction.[14][15] | - Non-destructive and fast.- Provides information about specific functional groups.- Can be used for in-situ reaction monitoring. | - Lower sensitivity compared to other methods.- Water absorption can interfere with the signal in aqueous samples. |
Experimental Protocols
Detailed methodologies are essential for obtaining reliable and reproducible data. Below are representative protocols for key experiments in the characterization of this compound conjugates.
Confirmation of Conjugation by FTIR Spectroscopy
This protocol describes the use of Attenuated Total Reflectance (ATR)-FTIR spectroscopy for monitoring the progress of an azide-alkyne cycloaddition reaction in real-time.
Materials:
-
FTIR spectrometer with an ATR accessory
-
Reaction vessel
-
This compound conjugate solution
-
Aliquot of the reaction mixture before the addition of the alkyne-containing molecule (for baseline)
-
Solvent used for the reaction
Procedure:
-
Obtain a background spectrum of the empty, clean ATR crystal.
-
Record a spectrum of the solvent to identify any interfering peaks.
-
Place a small aliquot of the reaction mixture containing the this compound and other components (before the addition of the alkyne) onto the ATR crystal and record the spectrum. This will serve as the baseline and show the characteristic azide peak at approximately 2100 cm⁻¹.
-
Initiate the conjugation reaction by adding the alkyne-functionalized molecule to the reaction mixture.
-
Continuously collect spectra at regular time intervals (e.g., every 5-10 minutes).
-
Monitor the decrease in the intensity of the azide peak at ~2100 cm⁻¹. The disappearance or significant reduction of this peak indicates the consumption of the azide and the formation of the triazole ring, confirming the conjugation.
Determination of Conjugate Mass and Purity by LC-MS
This protocol outlines a general procedure for the analysis of an this compound conjugated protein by Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap)
-
Reversed-phase C4 or C8 column suitable for protein separation
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
This compound conjugated protein sample
-
Unconjugated protein (for comparison)
Procedure:
-
Sample Preparation:
-
Dissolve the this compound conjugated protein in Mobile Phase A to a final concentration of 1 mg/mL.
-
If necessary, perform a buffer exchange into a volatile buffer like ammonium (B1175870) acetate (B1210297) to remove non-volatile salts.[16]
-
-
LC Separation:
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject 5-10 µg of the protein sample.
-
Apply a linear gradient to increase the concentration of Mobile Phase B to 95% over 30 minutes to elute the protein.
-
-
MS Analysis:
-
Set the mass spectrometer to operate in positive ion mode.
-
Acquire data over a mass range appropriate for the expected molecular weight of the conjugate.
-
Use a deconvolution software to process the raw data and obtain the zero-charge mass spectrum of the protein conjugate.
-
-
Data Analysis:
-
Compare the deconvoluted mass of the conjugate to the theoretical mass to confirm successful PEGylation.
-
The presence of multiple peaks corresponding to different numbers of PEG chains attached indicates the degree of heterogeneity.
-
For antibody-drug conjugates, the drug-to-antibody ratio (DAR) can be calculated from the relative abundance of the different drug-loaded species.[4][7]
-
Quantification of Residual this compound by 2D-LC with Charged Aerosol Detection (CAD)
This method is suitable for quantifying the amount of unreacted this compound in the final conjugate product, which is crucial for purity assessment.
Materials:
-
2D-LC system with a size-exclusion chromatography (SEC) column in the first dimension and a reversed-phase C8 column in the second dimension.
-
Charged Aerosol Detector (CAD)
-
Mobile phases for both dimensions (e.g., phosphate-buffered saline for SEC and water/acetonitrile with formic acid for reversed-phase).
-
This compound conjugate sample
-
This compound standard solutions for calibration curve
Procedure:
-
First Dimension (SEC):
-
Inject the sample onto the SEC column. The high molecular weight conjugate will elute first, separated from the lower molecular weight this compound and other small molecules.[17]
-
-
Heart-cutting:
-
Use a switching valve to direct the fraction containing the low molecular weight species (including this compound) to a sample loop.
-
-
Second Dimension (Reversed-Phase):
-
Inject the contents of the sample loop onto the C8 column.
-
Apply a gradient to separate the this compound from other components in the fraction.
-
-
Detection (CAD):
-
The eluent from the second dimension is directed to the CAD, which provides a response proportional to the mass of the non-volatile analyte.
-
-
Quantification:
-
Generate a calibration curve using the this compound standards.
-
Determine the concentration of residual this compound in the sample by comparing its peak area to the calibration curve.
-
Visualizing Experimental Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate the logical flow of experimental procedures.
Caption: Workflow for confirming this compound conjugation using FTIR spectroscopy.
Caption: Workflow for LC-MS analysis of this compound conjugates.
Conclusion
The characterization of this compound conjugates requires a suite of orthogonal analytical methods to provide a comprehensive understanding of the product's quality and attributes. FTIR spectroscopy offers a rapid and convenient method for confirming the success of the conjugation reaction. HPLC, particularly when coupled with detectors like CAD, is invaluable for purity assessment and quantification. Mass spectrometry provides essential information on the molecular weight and heterogeneity of the conjugate, while NMR spectroscopy offers detailed structural confirmation. The choice of method or combination of methods will depend on the specific information required, the nature of the conjugated molecule, and the stage of development. By employing these techniques with robust and well-defined protocols, researchers and drug developers can ensure the production of well-characterized and high-quality this compound conjugates.
References
- 1. Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]
- 3. benchchem.com [benchchem.com]
- 4. lcms.cz [lcms.cz]
- 6. Determining Antibody-Drug Conjugates' Coupling Ratio - Creative Proteomics [creative-proteomics.com]
- 7. agilent.com [agilent.com]
- 8. PEGylation Sites and PEGylation Heterogeneity Identification Service - Creative Proteomics [creative-proteomics.com]
- 9. Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Analysis of heterogeneity in nonspecific PEGylation reactions of biomolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. benchchem.com [benchchem.com]
- 14. Real-Time FTIR-ATR Spectroscopy for Monitoring Ethanolysis: Spectral Evaluation, Regression Modelling, and Molecular Insight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Bioprocess monitoring applications of an innovative ATR-FTIR spectroscopy platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. enovatia.com [enovatia.com]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to Validating m-PEG24-azide Conjugation Efficiency Using High-Performance Liquid Chromatography (HPLC)
For researchers, scientists, and drug development professionals, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains, or PEGylation, is a cornerstone technique for improving the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. The m-PEG24-azide linker is a discrete PEG reagent widely used in bioconjugation via "click chemistry," a highly efficient and specific reaction.[1][2] Validating the efficiency of this conjugation is critical for ensuring product quality, consistency, and efficacy.
High-Performance Liquid Chromatography (HPLC) stands out as a powerful and versatile analytical technique for quantifying the extent of PEGylation.[] It allows for the separation and quantification of the starting materials, the desired PEGylated conjugate, and any byproducts, providing a clear picture of conjugation efficiency. This guide compares various HPLC-based approaches for this purpose and provides the necessary experimental framework.
The Role of HPLC in Analyzing PEGylation Reactions
HPLC separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase.[] For analyzing this compound conjugation products, several HPLC modes are applicable, primarily Reversed-Phase (RP-HPLC) and Size-Exclusion Chromatography (SEC).
A key challenge in analyzing PEG and its conjugates is that PEG itself lacks a strong UV chromophore, making detection by standard UV-Vis detectors difficult.[4] This limitation can be overcome in several ways:
-
Using a UV-active conjugation partner: If the molecule being conjugated to the this compound (e.g., a peptide, protein, or a DBCO-containing molecule) has a strong UV absorbance, the conjugate can be monitored via a UV detector.
-
Employing universal detectors: Detectors like Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) are sensitive to all non-volatile analytes and are well-suited for quantifying PEG and its conjugates, irrespective of their optical properties.
-
Refractive Index (RI) Detection: RI detectors can also be used to quantify free PEG in a mixture.
Experimental and Logical Workflows
The process of validating conjugation efficiency follows a logical sequence, from the initial reaction to the final data analysis. The "click chemistry" reaction, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), is a common application for this compound, where it reacts with a dibenzocyclooctyne (DBCO) group.
References
The Balancing Act: A Comparative Guide to m-PEG24-azide and Other PEG Linkers in Bioconjugation
For researchers, scientists, and drug development professionals, the selection of a linker is a critical decision in the design of bioconjugates, particularly antibody-drug conjugates (ADCs). The linker not only connects the targeting moiety to the payload but also profoundly influences the overall stability, solubility, pharmacokinetics, and efficacy of the conjugate. Among the diverse linker technologies, polyethylene (B3416737) glycol (PEG) has emerged as a versatile tool. This guide provides an objective comparison of m-PEG24-azide with shorter and longer PEG azide (B81097) linkers, supported by experimental data, to inform the rational design of next-generation bioconjugates.
The use of PEG linkers, a process known as PEGylation, is a well-established strategy to improve the pharmacological properties of therapeutic molecules.[1][2] The azide functionality on these linkers allows for highly specific and efficient "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), for conjugation to molecules containing a corresponding alkyne group.[3][4] The length of the PEG chain is a crucial parameter that can be fine-tuned to optimize the performance of the resulting bioconjugate.[5]
Comparative Analysis of PEG Linker Length on ADC Performance
The choice of PEG linker length involves a trade-off between enhancing pharmacokinetic properties and maintaining potent biological activity. The following tables summarize quantitative data from various studies, comparing key performance metrics across different PEG linker lengths. It is important to note that the data presented is synthesized from multiple studies using different antibodies, payloads, and experimental models, which may influence the results.
Pharmacokinetics
Longer PEG linkers generally increase the hydrodynamic radius of the bioconjugate, which can lead to reduced renal clearance and a longer plasma half-life.[5][6] This extended circulation time can result in greater accumulation of the therapeutic agent in the target tissue.
Table 1: Impact of PEG Linker Length on ADC Clearance [1][7]
| PEG Linker Length | Clearance Rate (mL/kg/day) | Fold Change vs. Non-PEGylated |
| No PEG | ~8.5 | 1.0 |
| PEG2 | ~7.0 | 0.82 |
| PEG4 | ~5.5 | 0.65 |
| PEG8 | ~2.5 | 0.29 |
| PEG12 | ~2.5 | 0.29 |
| PEG24 | ~2.5 | 0.29 |
Data synthesized from a study on a non-binding IgG conjugated to MMAE with a drug-to-antibody ratio (DAR) of 8.
As the table indicates, a significant decrease in clearance is observed as the PEG chain length increases, with a plateau effect seen from PEG8 onwards. This suggests that while longer linkers like this compound contribute to favorable pharmacokinetics, a certain threshold may be reached beyond which further increases in length provide diminishing returns in this specific parameter.
In Vitro Cytotoxicity
The impact of PEG linker length on the in vitro potency of an ADC can be more complex and is often dependent on the specific antibody, payload, and target cell line.[1][8] In some cases, longer PEG chains can introduce steric hindrance, potentially impeding the interaction of the ADC with its target or the release of the payload within the cell, which may lead to a decrease in cytotoxicity.[8]
Table 2: Influence of PEG Linker Length on In Vitro Cytotoxicity (IC50) [1][8]
| Linker | ADC Construct (Antibody-Payload) | Cell Line | IC50 (nM) |
| No PEG | Affibody-MMAE | NCI-N87 | ~1.0 |
| 4 kDa PEG | Affibody-MMAE | NCI-N87 | ~6.5 |
| 10 kDa PEG | Affibody-MMAE | NCI-N87 | ~22.5 |
| No PEG | Anti-CD30-MMAE | Karpas-299 | ~10 |
| PEG2 | Anti-CD30-MMAE | Karpas-299 | ~10 |
| PEG4 | Anti-CD30-MMAE | Karpas-299 | ~10 |
| PEG8 | Anti-CD30-MMAE | Karpas-299 | ~10 |
| PEG12 | Anti-CD30-MMAE | Karpas-299 | ~10 |
| PEG24 | Anti-CD30-MMAE | Karpas-299 | ~10 |
These contrasting results highlight the context-dependent nature of the effect of PEG linker length on in vitro potency. While longer linkers can sometimes reduce cytotoxicity, as seen with the affibody-drug conjugate, in other systems, the effect may be negligible.
In Vivo Efficacy
The improved pharmacokinetic profiles conferred by longer PEG linkers often translate to enhanced in vivo efficacy.[6] The prolonged circulation allows for greater tumor accumulation of the ADC, which can lead to more significant tumor growth inhibition.
Table 3: Effect of PEG Linker Length on In Vivo Antitumor Activity [9]
| Linker | Doxorubicin-Liposome | Tumor Model | Tumor Size Reduction vs. Shorter Linkers |
| 2 kDa PEG | Folate-Targeted | KB Xenograft | - |
| 5 kDa PEG | Folate-Targeted | KB Xenograft | - |
| 10 kDa PEG | Folate-Targeted | KB Xenograft | >40% |
In this study, the longest PEG linker (10 kDa) resulted in the most significant reduction in tumor size, underscoring the potential in vivo benefits of longer PEG chains.
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of different linker technologies. Below are representative protocols for key experiments used to evaluate the performance of ADCs with varying m-PEG-azide linker lengths.
Synthesis and Characterization of m-PEG-Azide Linkers
The synthesis of m-PEG-azide linkers of varying lengths typically involves the conversion of a terminal hydroxyl group of a monodisperse m-PEG to an azide.
Protocol 1: Synthesis of m-PEG-Azide
-
Mesylation: The starting m-PEG-OH is reacted with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) in an anhydrous solvent (e.g., dichloromethane) to form the m-PEG-mesylate intermediate.
-
Azidation: The m-PEG-mesylate is then reacted with an excess of sodium azide in a polar aprotic solvent (e.g., dimethylformamide) to yield the final m-PEG-azide linker via nucleophilic substitution.
-
Purification and Characterization: The resulting m-PEG-azide is purified by chromatography. Characterization is performed using techniques such as ¹H NMR and ¹³C NMR to confirm the structure and purity, and mass spectrometry to verify the molecular weight.[10][11][12]
ADC Conjugation via Click Chemistry
The azide group on the PEG linker allows for efficient conjugation to an alkyne-modified antibody or payload using click chemistry.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) [3]
-
Reagent Preparation: Prepare stock solutions of the alkyne-modified antibody, the m-PEG-azide linker-payload, a copper(II) sulfate (B86663) solution, a copper-coordinating ligand (e.g., THPTA), and a reducing agent (e.g., sodium ascorbate).
-
Reaction Setup: In a suitable buffer (e.g., PBS, pH 7.4), combine the alkyne-modified antibody and a molar excess of the m-PEG-azide linker-payload.
-
Catalyst Addition: Add the premixed copper(II) sulfate and ligand solution to the reaction mixture.
-
Initiation: Initiate the reaction by adding the sodium ascorbate (B8700270) solution.
-
Incubation: Incubate the reaction at room temperature for 1-4 hours.
-
Purification: Purify the resulting ADC using size-exclusion chromatography (SEC) to remove unreacted components.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) [4][13]
-
Reagent Preparation: Prepare solutions of the antibody modified with a strained alkyne (e.g., DBCO) and the m-PEG-azide linker-payload in a suitable buffer (e.g., PBS, pH 7.4).
-
Reaction: Combine the DBCO-modified antibody with a molar excess of the m-PEG-azide linker-payload.
-
Incubation: Incubate the reaction at room temperature for 2-12 hours. The reaction proceeds without the need for a catalyst.
-
Purification: Purify the ADC using SEC.
Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC.
Protocol 4: DAR Determination by Hydrophobic Interaction Chromatography (HIC) [][15]
-
Sample Preparation: The purified ADC is injected onto an HIC column.
-
Chromatography: A decreasing salt gradient is used to elute the different ADC species. The unconjugated antibody (DAR 0) elutes first, followed by species with increasing DAR values, which are more hydrophobic.
-
Data Analysis: The area of each peak is integrated, and the weighted average DAR is calculated based on the relative peak areas.
In Vitro Cytotoxicity Assay
This assay determines the potency of the ADC against target cancer cells.
Protocol 5: MTT Assay for IC50 Determination [16][17][18]
-
Cell Seeding: Seed target cancer cells in a 96-well plate and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the ADC and incubate for a period relevant to the payload's mechanism of action (typically 72-96 hours).
-
MTT Addition: Add MTT solution to each well and incubate to allow viable cells to form formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., SDS-HCl) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%) using non-linear regression analysis.
In Vivo Efficacy Study
This study evaluates the antitumor activity of the ADC in a preclinical model.
Protocol 6: Xenograft Tumor Model [6][19][20]
-
Tumor Implantation: Inoculate immunodeficient mice with human cancer cells to establish xenograft tumors.
-
Treatment: Once tumors reach a specified size, randomize the mice into treatment groups and administer the ADCs with different PEG linkers, a vehicle control, and a non-targeting ADC control, typically via intravenous injection.
-
Monitoring: Measure tumor volume and body weight regularly throughout the study.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size or at a set time point.
-
Data Analysis: Calculate the tumor growth inhibition for each treatment group compared to the control group.
Visualizing the Concepts
To better illustrate the principles discussed, the following diagrams have been generated using Graphviz.
Caption: Schematic of an Antibody-Drug Conjugate (ADC).
Caption: General workflow for ADC synthesis via click chemistry.
Conclusion
The length of the m-PEG-azide linker is a critical parameter in the design of bioconjugates that significantly impacts their therapeutic index. While shorter PEG linkers may be advantageous in specific contexts where a more constrained conformation is desired, longer linkers, such as this compound, generally offer improved pharmacokinetic properties, leading to enhanced in vivo efficacy, particularly for conjugates with hydrophobic payloads. However, a potential trade-off with in vitro potency may exist, and the optimal PEG linker length is likely specific to the antibody, payload, and target. A systematic evaluation of a range of m-PEG-azide linker lengths, following the experimental workflows outlined in this guide, is crucial for the rational design of more effective and safer bioconjugate therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. axispharm.com [axispharm.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of PEG-Linker Chain Length of Folate-Linked Liposomal Formulations on Targeting Ability and Antitumor Activity of Encapsulated Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 15. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 16. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 17. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
A Comparative Guide: The Advantages of Monodisperse m-PEG24-azide Over Polydisperse PEGs
In the realm of drug development and bioconjugation, Polyethylene Glycol (PEG) has become an indispensable tool for improving the therapeutic properties of molecules. The process of attaching PEG chains, known as PEGylation, can enhance the solubility, stability, and circulation half-life of drugs, while reducing their immunogenicity.[1][2][3] However, the structural nature of the PEG itself plays a critical role in the ultimate performance of the conjugated therapeutic. This guide provides an objective comparison between monodisperse PEGs, specifically m-PEG24-azide, and traditional polydisperse PEG mixtures, supported by experimental data.
Defining Dispersity: Monodisperse vs. Polydisperse PEG
The fundamental difference lies in molecular uniformity.
-
Monodisperse PEG: Consists of PEG molecules with a single, precise molecular weight and an exact number of ethylene (B1197577) glycol units.[2][3][4] They are pure compounds with a defined chemical structure.[1][5] For these polymers, the Polydispersity Index (PDI), which measures the uniformity of molecular weights, is equal to 1.[3][]
-
Polydisperse PEG: Represents a mixture of PEG molecules with a range of different chain lengths and molecular weights, characterized by an average molecular weight.[2][3][4] This heterogeneity results in a PDI greater than 1, often between 1.01 and 1.10 for conventional PEGs.[1][5]
The azide (B81097) functional group on this compound allows for specific and efficient conjugation to molecules via "click chemistry," a key advantage in creating well-defined bioconjugates.
References
- 1. Monodisperse (Discrete) PEGylation vs. Polydisperse PEGylation: Future Trends | Biopharma PEG [biochempeg.com]
- 2. biotechinformers.com [biotechinformers.com]
- 3. The Difference Between Monodisperse and Polydisperse Polymers | Biopharma PEG [biochempeg.com]
- 4. pharmiweb.com [pharmiweb.com]
- 5. Difference Between Polymer PEG (Polydisperse PEG) and Monodisperse PEG | AxisPharm [axispharm.com]
A Comparative Analysis of m-PEG24-azide and SMCC Linkers for Bioconjugation
For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical determinant of the efficacy, stability, and safety of bioconjugates, particularly in the burgeoning field of Antibody-Drug Conjugates (ADCs). This guide provides an objective comparison of two widely utilized linkers: m-PEG24-azide, a modern polyethylene (B3416737) glycol (PEG)-based linker, and Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), a conventional non-cleavable linker. This comparison is supported by physicochemical properties and representative experimental protocols to aid in the selection of the optimal linker for specific research and development applications.
Executive Summary
The this compound linker leverages the advantages of a long-chain PEG spacer and the versatility of click chemistry, offering enhanced solubility, stability, and precise control over conjugation. In contrast, the SMCC linker provides a robust and well-validated method for creating stable, non-cleavable linkages, which has been instrumental in the success of clinically approved ADCs. The selection between these two linkers hinges on the specific requirements of the bioconjugate, including the hydrophobicity of the payload, the desired pharmacokinetic profile, and the overall therapeutic strategy.
Physicochemical Properties and Structural Differences
The fundamental differences between this compound and SMCC lie in their chemical structure, reactivity, and the nature of the spacer arm that connects the biomolecule to the payload.
| Property | This compound | SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) |
| Full Chemical Name | O-(2-Azidoethyl)-O'-methyltricosaethylene glycol | Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate |
| Molecular Weight | ~1114.3 g/mol [1] | 334.32 g/mol [2][3] |
| Spacer Arm Length | ~86.9 Å[4] | 8.3 Å[2][3] |
| Reactive Groups | Azide (B81097) (reacts with alkynes, BCN, DBCO via click chemistry)[1][5] | NHS ester (reacts with primary amines at pH 7-9) and Maleimide (B117702) (reacts with sulfhydryls at pH 6.5-7.5)[6][7] |
| Solubility | Water-soluble[1][8] | Insoluble in water; requires an organic solvent like DMSO or DMF[3][7] |
| Linkage Type | Stable triazole linkage[1] | Stable amide and thioether bonds[7] |
| Cleavability | Non-cleavable | Non-cleavable[6][] |
Reaction Chemistry and Mechanism of Action
The conjugation strategies for this compound and SMCC are fundamentally different, dictating the experimental design and the nature of the final bioconjugate.
This compound utilizes "click chemistry," most commonly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[5] These reactions are highly specific and efficient, allowing for precise control over the conjugation site. The azide group on the PEG linker reacts with a terminal alkyne or a strained cyclooctyne (B158145) (like DBCO or BCN) that has been introduced onto the payload or biomolecule.[1][5]
SMCC is a heterobifunctional crosslinker with two distinct reactive groups: an N-hydroxysuccinimide (NHS) ester and a maleimide group.[6] The conjugation is a two-step process. First, the NHS ester reacts with primary amines (e.g., lysine (B10760008) residues) on the antibody to form a stable amide bond.[6][7] After removing the excess SMCC, the maleimide group on the now-activated antibody reacts with a sulfhydryl group (e.g., from a cysteine residue) on the payload to form a stable thioether bond.[7]
Performance Comparison
| Feature | This compound | SMCC |
| Stability | The resulting triazole linkage is highly stable.[1] The PEG chain itself can enhance the in vivo stability of the conjugate.[] | Forms very stable amide and thioether bonds, leading to high plasma stability for the resulting ADC.[6] The cyclohexane (B81311) ring in the spacer arm decreases the rate of hydrolysis of the maleimide group.[7] |
| Solubility & Aggregation | The long, hydrophilic PEG chain significantly increases the water solubility of the conjugate, which is particularly beneficial for hydrophobic payloads and can help prevent aggregation.[8][10] | The linker itself is hydrophobic and may contribute to the aggregation of ADCs, especially those with hydrophobic payloads.[] |
| Homogeneity | The use of click chemistry allows for site-specific conjugation, leading to more homogeneous bioconjugates with a well-defined drug-to-antibody ratio (DAR). | Conjugation to lysine residues can result in a heterogeneous mixture of ADCs with varying DARs and conjugation sites, which can impact pharmacokinetics and efficacy. |
| Pharmacokinetics | The PEG chain can increase the hydrodynamic radius of the conjugate, potentially leading to a longer circulation half-life and altered pharmacokinetic profile.[][10] The impact of PEG length on PK can be complex and requires empirical determination.[10] | The non-cleavable nature of the SMCC linker ensures that the payload remains attached to the antibody in circulation, contributing to a predictable pharmacokinetic profile.[6] |
| Payload Release | Non-cleavable; payload is released upon lysosomal degradation of the antibody. | Non-cleavable; the payload is released after the ADC is internalized by the target cell and the antibody is degraded in the lysosome.[6][11] This mechanism prevents a bystander effect.[] |
Experimental Protocols
General Protocol for this compound Conjugation (via CuAAC)
-
Preparation of Alkyne-Modified Payload: Dissolve the payload containing a terminal alkyne group in an appropriate solvent (e.g., DMSO).
-
Preparation of Antibody: Prepare the antibody in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Preparation of Reagents: Prepare stock solutions of this compound, a copper (I) source (e.g., copper (II) sulfate (B86663) with a reducing agent like sodium ascorbate), and a copper chelating ligand (e.g., THPTA).
-
Conjugation Reaction: Add the alkyne-modified payload, this compound, copper sulfate, sodium ascorbate, and THPTA to the antibody solution. The molar ratios of the reactants should be optimized for the desired DAR.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or 4°C with gentle shaking.
-
Purification: Remove unreacted linker and payload using a desalting column, spin filtration, or dialysis against an appropriate buffer.
-
Characterization: Analyze the conjugate by methods such as SDS-PAGE, size exclusion chromatography (SEC), and mass spectrometry to determine the DAR and purity.
General Protocol for SMCC Conjugation
-
Antibody Modification:
-
Dissolve the antibody in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-10 mg/mL.[3]
-
Prepare a stock solution of SMCC in an organic solvent (e.g., DMSO or DMF) at a concentration of 10-20 mM immediately before use.[3]
-
Add a 10- to 50-fold molar excess of the SMCC stock solution to the antibody solution.[3] The final concentration of the organic solvent should be kept below 10%.[3]
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.[3]
-
Remove excess, unreacted SMCC using a desalting column or dialysis against a suitable buffer (e.g., PBS, pH 7.2).[3]
-
-
Conjugation to Sulfhydryl-Containing Payload:
-
Ensure the payload has a free sulfhydryl group. If necessary, reduce any disulfide bonds using a reducing agent like DTT or TCEP, followed by removal of the reducing agent.[3]
-
Immediately mix the maleimide-activated antibody with the sulfhydryl-containing payload in a buffer at pH 6.5-7.5.[3] The molar ratio should be optimized.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.[3]
-
-
Purification and Characterization:
-
Purify the ADC from unreacted payload and antibody using techniques like SEC or affinity chromatography.
-
Characterize the ADC for DAR, purity, and aggregation using methods such as HIC-HPLC, RP-HPLC, and SEC.
-
Visualizing the Linkers and a Comparative Workflow
Caption: Chemical structures of this compound and SMCC linkers.
Caption: Reaction mechanisms for this compound and SMCC linkers.
Caption: Comparative experimental workflow for bioconjugation.
Conclusion
The choice between this compound and SMCC linkers is a strategic decision that should be guided by the specific goals of the bioconjugation project.
This compound is an excellent choice when:
-
The payload is hydrophobic, and improved solubility is required.
-
A more homogeneous product with a defined DAR is critical.
-
A longer pharmacokinetic half-life is desired.
-
Site-specific conjugation is a key requirement.
SMCC remains a strong candidate when:
-
A well-established, robust, and clinically validated linker is preferred.[6]
-
The primary goal is to create a highly stable, non-cleavable linkage with minimal complexity.
-
The potential for heterogeneity in the final product is acceptable.
Ultimately, the optimal linker choice will depend on a thorough evaluation of the antibody, the payload, and the desired therapeutic outcome, with empirical testing being essential to validate the performance of the final bioconjugate.
References
- 1. This compound, 89485-61-0 | BroadPharm [broadpharm.com]
- 2. proteochem.com [proteochem.com]
- 3. benchchem.com [benchchem.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. chemimpex.com [chemimpex.com]
- 10. benchchem.com [benchchem.com]
- 11. What are ADC Linkers? | AxisPharm [axispharm.com]
A Comparative Guide to the Stability of the Triazole Linkage from m-PEG24-azide
For Researchers, Scientists, and Drug Development Professionals
The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, or PEGylation, is a widely utilized strategy to enhance the therapeutic properties of biomolecules. The choice of linkage chemistry is critical to the overall stability and efficacy of the resulting conjugate. The 1,2,3-triazole linkage, formed via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), has emerged as a gold standard for creating robust bioconjugates. This guide provides an objective comparison of the stability of the triazole linkage derived from m-PEG24-azide with other common linkages, supported by a summary of available stability data and detailed experimental protocols for assessing linkage integrity.
The 1,2,3-triazole ring is widely regarded as a highly stable aromatic heterocycle, making it an excellent and reliable linker in various applications, including drug development where it can serve as a bioisostere for an amide bond.[1][2] Its inherent stability is a key advantage of employing "click chemistry" for bioconjugation.[2]
Comparative Stability of Bioconjugation Linkages
While direct quantitative, head-to-head comparisons of the stability of various linkages under identical stress conditions are not extensively documented in a single study, a strong consensus on the exceptional stability of the triazole linkage emerges from numerous sources. The 1,2,3-triazole linkage is notably resistant to cleavage by proteases, oxidation, and hydrolysis under both acidic and basic conditions.[2][3] This remarkable stability makes it a significant improvement over more labile linkages like esters or hydrazones in biological environments.
Table 1: Qualitative Stability Comparison of Common Bioconjugation Linkages
| Linkage Type | Formation Chemistry | General Stability in Physiological Conditions | Susceptibility to Cleavage |
| 1,2,3-Triazole | Azide-Alkyne Cycloaddition | Very High | Generally considered inert to hydrolysis, enzymatic cleavage, and redox conditions.[3] |
| Amide | Carboxylic Acid + Amine | High | Susceptible to enzymatic cleavage by proteases; can be hydrolyzed under strong acidic or basic conditions.[3] |
| Thioether (from Maleimide) | Thiol + Maleimide | Moderate to Low | Prone to retro-Michael addition in the presence of thiols (e.g., glutathione), leading to deconjugation. Can exhibit significant instability in plasma. |
| Disulfide | Thiol-Disulfide Exchange | Low (Reductively Labile) | Readily cleaved by reducing agents such as glutathione, making it suitable for intracellular drug delivery. |
| Hydrazone | Hydrazine + Aldehyde/Ketone | Low (pH-Sensitive) | Susceptible to hydrolysis, particularly at acidic pH, often utilized for pH-controlled drug release. |
| Ester | Carboxylic Acid + Alcohol | Low | Susceptible to hydrolysis by esterases present in plasma and tissues. |
Experimental Protocols for Stability Assessment
To rigorously evaluate the stability of a triazole linkage, a forced degradation study is the standard approach.[2] This involves subjecting the bioconjugate to a variety of stress conditions and analyzing for degradation over time.
Forced Degradation Study Protocol
This protocol provides a general framework for assessing the stability of a PEG-triazole conjugate under various stress conditions.
a. Sample Preparation:
-
Prepare a stock solution of the m-PEG24-triazole conjugate at a concentration of 1 mg/mL in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Prepare identical samples for each stress condition and for the control (stored at -20°C or -80°C).
b. Stress Conditions:
-
Acidic Hydrolysis: Incubate the sample in 0.1 M HCl at a controlled temperature (e.g., 60°C).
-
Basic Hydrolysis: Incubate the sample in 0.1 M NaOH at a controlled temperature (e.g., 60°C).
-
Oxidative Degradation: Treat the sample with 3% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Stability: Incubate the sample at an elevated temperature (e.g., 60-80°C) in a neutral buffer.
-
Photostability: Expose the sample to a controlled light source (e.g., ICH-compliant photostability chamber).
c. Time Points:
-
Collect aliquots of the stressed samples and a control sample at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
d. Analysis:
-
Analyze the samples using analytical techniques such as:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): To separate the intact conjugate from degradation products.
-
Size-Exclusion Chromatography (SEC): To detect aggregation or fragmentation.
-
Mass Spectrometry (MS): To identify the mass of the intact conjugate and any degradation products.
-
e. Data Analysis:
-
Plot the percentage of the intact conjugate remaining versus time for each stress condition.
-
Calculate the degradation rate constant and the half-life (t₁/₂) of the triazole linkage under each condition.
Enzymatic Stability Assay
This protocol assesses the stability of the triazole linkage in the presence of relevant enzymes.
a. Enzyme Selection:
-
Choose enzymes relevant to the biological environment of interest (e.g., proteases like trypsin, chymotrypsin, or lysosomal enzymes like cathepsin B; plasma).
b. Reaction Setup:
-
Prepare a solution of the m-PEG24-triazole conjugate in a physiologically relevant buffer (e.g., PBS, pH 7.4).
-
Add the selected enzyme to the conjugate solution at a predetermined concentration.
-
Include a control sample with the conjugate in the buffer without the enzyme.
-
Incubate all samples at 37°C.
c. Time-Point Sampling:
-
Withdraw aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Quench the enzymatic reaction immediately (e.g., by adding a protease inhibitor or by rapid freezing).
d. Analysis:
-
Analyze the samples by RP-HPLC or LC-MS to monitor for the degradation of the conjugate.
e. Data Analysis:
-
Compare the chromatograms of the enzyme-treated samples to the control samples to identify any degradation products.
-
Quantify the percentage of intact conjugate remaining over time.
Alternatives to this compound for Bioconjugation
While PEGylation via triazole linkage offers excellent stability, concerns about the potential immunogenicity and non-biodegradability of PEG have led to the exploration of alternatives.[1]
Table 2: Comparison of PEGylation and Alternative Polymer Conjugation Strategies
| Polymer | Linkage Chemistry | Key Advantages | Potential Disadvantages |
| Poly(ethylene glycol) (PEG) | Triazole , Amide, Maleimide, etc. | Well-established, improves solubility and circulation time.[1] | Potential for immunogenicity (anti-PEG antibodies), non-biodegradable.[1] |
| Polysarcosine (pSar) | Amide, Maleimide, etc. | Biocompatible, biodegradable, low immunogenicity, can improve stability.[4] | Less established than PEG. |
| Polypeptides (e.g., XTEN, PAS) | Genetic fusion or chemical ligation | Biodegradable, low immunogenicity, precise control over chain length.[4][5] | Can be more complex and costly to produce. |
| Polyglycerol (PG) | Ether, Ester | Biocompatible, highly hydrophilic, low toxicity.[6] | Can have a more complex synthesis and purification process. |
| Zwitterionic Polymers | Various | Excellent anti-fouling properties, potentially low immunogenicity.[4][6] | Synthesis and conjugation can be challenging.[6] |
Visualizations
To further illustrate the concepts discussed, the following diagrams depict the formation of the triazole linkage, a typical experimental workflow for stability assessment, and the logical relationship in selecting a conjugation strategy.
Caption: Formation of a stable 1,2,3-triazole linkage via CuAAC.
Caption: Experimental workflow for assessing linker stability.
Caption: Logic for selecting a conjugation linkage based on stability needs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 6 PEG Alternatives You Should Be Thinking About [bioprocessonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. The Importance of Poly(ethylene glycol) Alternatives for Overcoming PEG Immunogenicity in Drug Delivery and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of m-PEG24-azide: A Step-by-Step Guide for Laboratory Personnel
For immediate reference, treat all m-PEG24-azide waste as hazardous chemical waste. Never dispose of this compound or its solutions down the sink, as this can lead to the formation of highly explosive metal azides in the plumbing.[1][2] This guide provides detailed procedures for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.
I. Understanding the Hazards
This compound is a polyethylene (B3416737) glycol (PEG) reagent containing a terminal azide (B81097) group.[3][4] While the PEG component is generally considered low-hazard, the azide functional group presents significant risks if not handled and disposed of correctly. Azides can react with metals such as lead and copper, commonly found in plumbing systems, to form heavy metal azides that are shock-sensitive and can explode.[1] Therefore, proper waste segregation and disposal are critical.
II. Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, ensure you are wearing the appropriate PPE:
| PPE Category | Specific Requirements |
| Eye Protection | Safety glasses or splash goggles must be worn. |
| Hand Protection | Nitrile gloves are recommended. |
| Lab Attire | A standard lab coat should be worn. |
III. Disposal Procedures
The primary and most critical step is to collect all this compound waste in a designated, properly labeled hazardous waste container. This includes pure compound, solutions, and any materials contaminated with this compound, such as pipette tips, gloves, and weigh paper.
Step 1: Waste Segregation
-
Never mix this compound waste with acidic waste.
-
Use a dedicated waste container for azide-containing waste to prevent accidental mixing with incompatible chemicals.
-
The container should be made of a material that will not react with the waste, such as glass or high-density polyethylene (HDPE).
Step 2: Labeling Hazardous Waste
-
Clearly label the waste container with "Hazardous Waste," "Azide Waste," and the full chemical name: "this compound."
-
Keep the container tightly closed when not in use.
Step 3: Storage of Waste
-
Store the waste container in a secure, cool, and well-ventilated area, away from incompatible materials like acids, metals, and oxidizing agents.
-
The storage area should be designated for hazardous waste.
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste container.
-
Follow all institutional procedures for hazardous waste disposal.
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
IV. Emergency Procedures: Spills and Exposure
In the event of a spill or accidental exposure, follow these steps:
Spill Response:
-
Evacuate and Alert: Alert others in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated. If the spill is large, conduct the cleanup in a fume hood.
-
Contain: Prevent the spill from spreading and from entering drains.
-
Absorb: For small spills, use an inert absorbent material to clean up the substance.
-
Collect: Place the absorbed material and any contaminated items into the designated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly.
Personnel Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station. Seek medical attention.
-
Skin Contact: Wash the affected area thoroughly with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.
V. Deactivation of Dilute Azide Solutions (Expert Use Only)
Some protocols describe the chemical deactivation of dilute azide solutions (e.g., less than 5%) using nitrous acid (generated from sodium nitrite (B80452) and an acid). However, this process itself can be hazardous due to the evolution of toxic nitrogen oxides and requires a thorough understanding of the chemical reaction.
This procedure should only be performed by trained personnel in a controlled laboratory setting with appropriate engineering controls (i.e., a chemical fume hood). For the vast majority of researchers and laboratory settings, treating all this compound waste as hazardous and disposing of it through your institution's EHS program is the safest and recommended course of action.
By adhering to these procedures, you contribute to a safe laboratory environment and ensure the responsible management of chemical waste.
References
Personal protective equipment for handling m-PEG24-azide
For researchers, scientists, and drug development professionals, the safe handling of m-PEG24-azide is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe use of this compound in the laboratory.
This compound is a monodisperse, water-soluble PEG linker containing a terminal azide (B81097) group.[1] The azide functional group is highly useful in bioconjugation, particularly in "click chemistry" reactions.[1] While the polyethylene (B3416737) glycol (PEG) portion of the molecule is generally considered to have low toxicity, the azide group necessitates careful handling due to its potential reactivity and toxicity.[2][3] Organic azides can be energetic and potentially explosive, especially those with a low molecular weight and a high nitrogen-to-carbon ratio.[4] Although this compound has a high molecular weight, which generally suggests lower explosive risk, it is crucial to handle it with care.[4]
Physicochemical and Hazard Information
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C49H99N3O24 | [1][5] |
| Molecular Weight | 1114.33 g/mol | [5] |
| Appearance | Not specified (likely a white to off-white solid or viscous oil) | General chemical knowledge |
| Purity | >95% | [1][6] |
| Storage Conditions | -20°C | [1][7] |
Table 2: GHS Hazard Classification for m-PEG2-azide *
| Hazard Class | Hazard Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects |
| *Data is for m-PEG2-azide (CAS No. Not Available) and should be considered as indicative for this compound.[8] |
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is essential when handling this compound to minimize exposure and ensure personal safety.
Table 3: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Hand Protection | Double-gloved nitrile or other appropriate chemical-resistant gloves. | Protects against skin absorption. The azide ion has a toxicity similar to the cyanide ion.[4] |
| Eye Protection | Chemical safety glasses or splash goggles. | Protects eyes from splashes. |
| Skin and Body Protection | A fully buttoned lab coat. | Prevents contamination of personal clothing. |
| Respiratory Protection | Not generally required if handled in a certified chemical fume hood. | A fume hood provides adequate ventilation. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is crucial for the safe handling of this compound.
1. Preparation and Engineering Controls:
-
Fume Hood: All work with this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[9]
-
Review Documentation: Before starting any work, thoroughly review this safety guide and any available supplier safety information.
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and in good working order.
2. Handling the Compound:
-
Avoid Metal Spatulas: Do not use metal spatulas or other metal utensils to handle azides, as this can lead to the formation of shock-sensitive metal azides.[10] Use plastic or ceramic spatulas.
-
Avoid Incompatible Materials: Keep this compound away from strong acids, oxidizing agents, and heavy metals.[10] Reaction with acids can generate highly toxic and explosive hydrazoic acid.[11]
-
Solvent Choice: Avoid using halogenated solvents like dichloromethane (B109758) and chloroform, as they can react with azides to form extremely unstable di- and tri-azidomethane.[10]
3. Storage:
-
Temperature: Store this compound at -20°C in a tightly sealed container.[1][7]
-
Labeling: Ensure the container is clearly labeled with the chemical name and any relevant hazard warnings.
-
Segregation: Store away from incompatible materials, particularly acids and metals.[12]
Experimental Workflow for Handling this compound
References
- 1. This compound, 89485-61-0 | BroadPharm [broadpharm.com]
- 2. mdrnskin.com [mdrnskin.com]
- 3. researchgate.net [researchgate.net]
- 4. ucd.ie [ucd.ie]
- 5. precisepeg.com [precisepeg.com]
- 6. This compound, CAS 89485-61-0 | AxisPharm [axispharm.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. m-PEG2-azide|MSDS [dcchemicals.com]
- 9. chemistry.unm.edu [chemistry.unm.edu]
- 10. safety.pitt.edu [safety.pitt.edu]
- 11. benchchem.com [benchchem.com]
- 12. ehs.ucsb.edu [ehs.ucsb.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
